5-(4-Dimethylaminobenzylidene)rhodanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5042. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVRELEASDUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060207 | |
| Record name | 4'-(Dimethylamino)benzalrhodanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |
| Record name | p-Dimethylaminobenzalrhodanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
536-17-4 | |
| Record name | 5-(4-Dimethylaminobenzylidene)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-Dimethylaminobenzalrhodanine | |
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| Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4'-(Dimethylamino)benzalrhodanine | |
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| Record name | 4-dimethylaminobenzylidenerhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |
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| Record name | P-DIMETHYLAMINOBENZALRHODANINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SER53Q7RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest for researchers, scientists, and drug development professionals. The synthesis is primarily achieved through a Knoevenagel condensation reaction. This document details the experimental protocol, summarizes key quantitative data, and provides visualizations of the reaction and experimental workflow.
Core Synthesis: Knoevenagel Condensation
The synthesis of this compound is a classic example of the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, rhodanine (B49660) and 4-dimethylaminobenzaldehyde, respectively. The reaction is typically catalyzed by a weak base.
Reaction Scheme:
Caption: Knoevenagel condensation of 4-Dimethylaminobenzaldehyde and Rhodanine.
Experimental Protocol
This protocol is a synthesized procedure based on established methodologies for the Knoevenagel condensation to produce this compound.
Materials:
-
4-Dimethylaminobenzaldehyde (C₉H₁₁NO, MW: 149.19 g/mol )[4]
-
Rhodanine (C₃H₃NOS₂, MW: 133.19 g/mol )
-
Glacial Acetic Acid (as solvent)
-
Anhydrous Sodium Acetate (B1210297) (as catalyst)
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-dimethylaminobenzaldehyde and 1.0 equivalent of rhodanine in a minimal amount of glacial acetic acid.
-
Add 1.5 to 2.0 equivalents of anhydrous sodium acetate to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a solid precipitate of the product will form.
-
Pour the cooled reaction mixture into ice-cold water to facilitate further precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂OS₂ | [5] |
| Molecular Weight | 264.37 g/mol | [6][7] |
| Melting Point | 285-288 °C | [6][8] |
| Appearance | Red fluffy powder | [8] |
| λmax | 451 nm | [6][9] |
| Solubility | Insoluble in water; soluble in dioxane (hot), alcohol, benzene, chloroform, diethyl ether/hexanes. | [6][9] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative "Green" Synthesis Approaches
Recent research has focused on developing more environmentally benign methods for the synthesis of rhodanine derivatives.[3] These approaches often utilize alternative solvents and catalysts to minimize the use of volatile organic compounds.
-
Deep Eutectic Solvents (DES): A study reported the use of a choline (B1196258) chloride:urea (1:2) deep eutectic solvent for the Knoevenagel condensation of rhodanine with various aldehydes, achieving low to good yields without a catalyst.[2]
-
Ionic Liquids (ILs): 2-Hydroxyethylammonium formate (B1220265) has been employed as a task-specific ionic liquid for this condensation, resulting in good to excellent yields under solvent-free conditions.[10]
-
Nanoparticle Catalysis: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically separable and recyclable catalyst in water, providing a green and efficient protocol with high product yields.[3]
These alternative methods offer advantages in terms of reduced environmental impact, easier product isolation, and catalyst recyclability, making them attractive options for sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. This compound [himedialabs.com]
- 6. 5-(4-二甲氨基亚苄基)罗丹宁 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 536-17-4 [chemicalbook.com]
- 9. This compound 97 536-17-4 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and analytical sciences. This document details the underlying chemical principles, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.
Introduction
This compound is a rhodanine (B49660) derivative that has garnered considerable attention for its diverse biological activities, including its role as an inhibitor of key signaling proteins in cancer progression.[1][2] The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine, with a carbonyl compound, 4-dimethylaminobenzaldehyde, typically in the presence of a basic catalyst.[3][4]
The Knoevenagel Condensation: Mechanism and Specifics
The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene group of rhodanine by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-dimethylaminobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, this compound.
Experimental Protocols
The synthesis of this compound can be achieved through various published methods. Below is a generalized, representative experimental protocol synthesized from the available literature.
Materials and Reagents
-
Rhodanine
-
4-Dimethylaminobenzaldehyde
-
Catalyst (e.g., piperidine, triethylamine (B128534) (TEA), sodium acetate)
-
Solvent (e.g., ethanol (B145695), acetic acid, deep eutectic solvents)
-
Recrystallization solvent (e.g., ethanol, glacial acetic acid)
General Synthetic Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of rhodanine and 4-dimethylaminobenzaldehyde in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen base to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified period (typically ranging from 1 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the crude product by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) to remove impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure this compound as a red crystalline solid.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Physical and Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Appearance | Red crystalline powder |
| Molecular Formula | C₁₂H₁₂N₂OS₂ |
| Molecular Weight | 264.37 g/mol |
| Melting Point | 285-288 °C[5] |
| λmax | 451 nm |
| ¹H NMR (DMSO-d₆) | δ (ppm): 3.1 (s, 6H, N(CH₃)₂), 6.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.6 (s, 1H, =CH), 13.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 40.1, 112.1, 121.9, 131.9, 133.2, 145.2, 152.1, 167.9, 195.1 |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1700 (C=O), ~1600 (C=C), ~1180 (C=S) |
Knoevenagel Condensation Reaction Parameters
The efficiency of the Knoevenagel condensation for the synthesis of this compound is influenced by the choice of catalyst and solvent. The following table summarizes various reported reaction conditions and their corresponding outcomes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 2-4 | >90 |
| Sodium Acetate | Glacial Acetic Acid | Reflux | 3-5 | ~85-95 |
| Triethylamine (TEA) | DMSO | 70 | 3 | >98[3] |
| L-proline-based DES | Pro/Gly (1:2) | 60 | 1 | High |
| [bmim][OH] | Water | Room Temp | 0.5-2 | High[6] |
| 2-hydroxy ethylammonium (B1618946) acetate | Solvent-free | 80-100 | 0.2-0.5 | >90[2] |
Biological Activity and Signaling Pathways
This compound and other rhodanine derivatives have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug development.[7]
Inhibition of PRL-3 Phosphatase
One of the key targets of rhodanine derivatives is the Phosphatase of Regenerating Liver-3 (PRL-3).[1][8] PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis.[8] By inhibiting the enzymatic activity of PRL-3, this compound can block the downstream signaling pathways that contribute to cancer progression.[1]
Induction of Apoptosis
Rhodanine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This process is often mediated through the intrinsic mitochondrial pathway. The induction of apoptosis can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[11][12]
Conclusion
The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. The choice of catalyst and solvent system can be tailored to achieve high yields under various reaction conditions, including environmentally benign methodologies. The significant biological activities of this compound, particularly its role as a PRL-3 inhibitor and an inducer of apoptosis, underscore its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers to synthesize, characterize, and further investigate the therapeutic applications of this promising molecule.
References
- 1. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives [isaacpub.org]
- 3. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound forTLCderivatization, =98.0 536-17-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scilit.com [scilit.com]
- 10. 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4-Dimethylaminobenzylidene)rhodanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 5-(4-Dimethylaminobenzylidene)rhodanine. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.
Chemical and Physical Properties
This compound is an organic heterocyclic compound belonging to the rhodanine (B49660) derivative family.[1] It is typically a solid crystalline material at room temperature, presenting as a deep red or orange-to-red powder.[1][2][3] The compound's extended conjugated system, which includes the aromatic ring and the rhodanine moiety, contributes to its characteristic color and chemical stability.[1][4]
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂OS₂ | [2][4][5][6][7] |
| Molecular Weight | 264.37 g/mol | [3][6][7] |
| Melting Point | 285-288 °C | [6][8][9] |
| Boiling Point | 430 °C at 760 mmHg (Predicted) | [] |
| Appearance | Deep red solid; Red fluffy powder; Orange to red powder or crystals | [2][3][6][8][] |
| λmax | 451 nm | [9] |
| CAS Number | 536-17-4 | [3][4][5][6][7][8] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [][11] |
| pKa | 8.17 ± 0.30 (Predicted) | [11] |
Solubility: The solubility of this compound varies across different solvents. It is practically insoluble in water.[12] Its solubility in other common laboratory solvents is summarized below:
| Solvent | Solubility | Source(s) |
| Acetone | Moderately soluble; Used for 0.03% solutions | [6][8][11] |
| Dioxane | Soluble 0.1 g/10 mL (hot) | [11] |
| Formic Acid (85%) | Very soluble | [12] |
| Hydrochloric Acid (37%) | Very soluble | [12] |
| Pyridine | Very soluble | [12] |
| Esters (e.g., ethyl acetate) | Good solubility | [12] |
| Alcohols | Slightly soluble | [12] |
| Benzene | Very slightly soluble | |
| Chloroform | Very slightly soluble | |
| Diethyl Ether | Very slightly soluble | |
| Hexane | Insoluble | [12] |
Chemical Structure and Identification
This compound is a derivative of rhodanine, which features a five-membered thiazolidine (B150603) ring with a carbonyl group and a thiocarbonyl group.[4] The core rhodanine structure is substituted at the 5-position with a 4-dimethylaminobenzylidene group.[4] The presence of the electron-donating dimethylamino group enhances the compound's electronic properties.[4]
| Identifier | Value | Source(s) |
| IUPAC Name | (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [2][5][] |
| SMILES | CN(C)c1ccc(cc1)\C=C2\SC(=S)NC2=O | |
| InChI | 1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+ | [2] |
| InChIKey | JJRVRELEASDUMY-JXMROGBWSA-N | [2] |
Common Synonyms: The compound is known by several synonyms, including p-Dimethylaminobenzalrhodanine, 4-Dimethylaminobenzylidenerhodanine, and 5-(p-dimethylaminobenzylidene)rhodanine.[2][4][5]
Experimental Protocols
3.1. Synthesis via Knoevenagel Condensation
The primary method for synthesizing this compound is through a Knoevenagel-type condensation reaction.[1][13] This involves the reaction of rhodanine with 4-dimethylaminobenzaldehyde in the presence of a mild base.[1]
Detailed Protocol:
-
Reactants: Rhodanine and 4-dimethylaminobenzaldehyde are used as the starting materials.
-
Solvent: Ethanol (B145695) or an aqueous ethanol mixture is typically used as the solvent.[1]
-
Catalyst: A mild base, such as sodium hydroxide, is used to facilitate the condensation.[1]
-
Procedure: The reactants are dissolved in the solvent, and the basic catalyst is added. The mixture is then heated under reflux conditions to drive the reaction to completion.[1]
-
Purification: The resulting solid product is typically collected by filtration, washed, and may be further purified by recrystallization to achieve high purity.
3.2. Characterization Methods
The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.[5][14]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the characteristic functional groups present in the molecule.[5]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax), which is characteristic of the compound's conjugated system.[5]
3.3. Application in Metal Ion Detection and Quantification
This compound is widely used as a chromogenic reagent and indicator for the detection and quantification of various metal ions.[6][8][11] It is particularly known for its use as a silver-specific dye.[6][8]
Protocol for Silver Quantification in Autoradiography: This compound is employed in a colorimetric assay to quantify the deposition of silver on X-ray film in autoradiography.[6][8][9]
-
Elution: Silver grains are eluted from the autoradiogram using a strong base like 5 N potassium hydroxide.
-
Dissolution & Neutralization: The eluted silver is dissolved in nitric acid and then neutralized.
-
Chelation & Measurement: this compound is added, which chelates with the silver ions, forming a colored complex.
-
Quantification: The concentration of silver is determined spectrophotometrically by measuring the absorbance of the colored solution and comparing it to a standard curve generated with known concentrations of silver nitrate.[]
Biological Activities and Potential Applications
Rhodanine derivatives, including this compound, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4][15][16]
4.1. Enzyme Inhibition
Rhodanine-based compounds are known to be inhibitors of various enzymes.[1][15] For instance, certain 5-ene-rhodanine derivatives are high-affinity inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[13] While the specific inhibitory activity of this compound against a wide range of enzymes requires further detailed investigation, its structural motif is common among enzyme inhibitors.
It is important to note that rhodanine-containing compounds have also been flagged as potential Pan Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays.[15] Therefore, any observed biological activity should be critically evaluated with appropriate control experiments.[15]
4.2. Antimicrobial and Anticancer Research
Derivatives of rhodanine have shown potential antimicrobial, antifungal, and anticancer properties.[4][16][17] For example, a related compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed significant anticancer activity against A2780 and A2780cisR cell lines.[17] The rhodanine scaffold is considered a "privileged" structure in medicinal chemistry, and its derivatives continue to be explored for various therapeutic applications.[18]
Safety and Handling
While comprehensive toxicity data is limited, this compound is generally considered to have low acute toxicity.[1] However, as with any chemical reagent, appropriate safety precautions should be taken. It may cause irritation to the eyes, skin, and respiratory tract upon prolonged exposure.[1][5] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[19] The material should be stored below +30°C in a dry place.[8][11]
References
- 1. Page loading... [guidechem.com]
- 2. 4-Dimethylaminobenzylidenerhodanine | C12H12N2OS2 | CID 1273211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Dimethylaminobenzylidenerhodanine, GR 99%+ 536-17-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. CAS 536-17-4: this compound [cymitquimica.com]
- 5. 5-(4-(Dimethylamino)benzylidene)rhodanine | C12H12N2OS2 | CID 2723826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 536-17-4 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 536-17-4 [chemicalbook.com]
- 9. This compound - ideal solutions [idealmedical.co.za]
- 11. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. p-Dimethylaminobenzalrhodanine - Sciencemadness Wiki [sciencemadness.org]
- 13. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest in various chemical and pharmaceutical research areas. The document outlines key physical and spectroscopic data, details the experimental protocols for its characterization, and illustrates the analytical workflow and the relationship between different spectroscopic techniques and the structural information they provide.
Physicochemical and Spectroscopic Data
The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₂N₂OS₂ | [1][2][3] |
| Molecular Weight | 264.37 g/mol | [1][2][4] |
| Appearance | Red to dark red powder/crystals | [3][4][5] |
| Melting Point | 285-288 °C | [4][6] |
| Solubility | Insoluble in water; moderately soluble in acetone (B3395972); soluble in hot dioxane. | [4] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Parameter | Value | Citations |
| UV-Visible Spectroscopy | λmax | 451 nm | [4][6] |
| Mass Spectrometry | Expected [M]⁺ | 264.37 (Calculated) | [1][2] |
| FT-IR Spectroscopy | Key Expected Vibrations | C=O (carbonyl), C=S (thiocarbonyl), C=C (alkene & aromatic), C-N (amine) | - |
| ¹H NMR Spectroscopy | Expected Chemical Shifts | Aromatic protons, vinylic proton, N-methyl protons, N-H proton | - |
| ¹³C NMR Spectroscopy | Expected Chemical Shifts | Aromatic carbons, vinylic carbon, C=O, C=S, N-methyl carbons | - |
Note: Specific experimental FT-IR and NMR data were not available in the cited literature. The tables list the expected signals based on the known structure of the molecule.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
2.1 Synthesis Protocol
A reported method for the synthesis involves a coupling reaction between rhodanine (B49660) and 4-dimethylaminobenzaldehyde.[5]
-
Preparation of Rhodanine Reagent : Rhodanine is prepared through the reaction of carbon disulfide and ether in the presence of ethanol, followed by the addition of concentrated ammonia (B1221849) to form a carbamate (B1207046) salt, which is then reacted with sodium chloroacetate.[5]
-
Coupling Reaction : 8 grams of rhodanine are dissolved in 160 cm³ of 1M NaOH.[5] This solution is then added to a solution of 10 grams of 4-dimethylaminobenzaldehyde dissolved in 100 cm³ of water.[5]
-
Isolation : The resulting product, this compound, precipitates and can be isolated through filtration, followed by washing and drying. The product is a red powder.[5]
2.2 UV-Visible (UV-Vis) Spectroscopy
This protocol is for determining the maximum absorbance wavelength (λmax) of the compound.
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as acetone, where it is moderately soluble. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the sample solution.
-
Data Acquisition : Scan the sample from 800 nm down to 200 nm. The wavelength at which the highest absorbance is recorded is the λmax. For this compound, it is reported at 451 nm.[4][6]
2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol is for identifying the functional groups present in the molecule.
-
Sample Preparation : As the compound is a solid powder, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).[7] Apply pressure using the anvil to ensure good contact.
-
Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal first.[8] Then, collect the sample spectrum.[8] The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[8] The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's limited solubility in other common NMR solvents). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[9]
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[10] Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key expected signals include those for the two N-methyl groups (singlet), aromatic protons (doublets), the vinylic proton (singlet), and the N-H proton of the rhodanine ring (broad singlet).
-
¹³C NMR : Acquire the carbon spectrum. Key expected signals correspond to the carbonyl carbon, thiocarbonyl carbon, aromatic and vinylic carbons, and the N-methyl carbons.
-
2.5 Mass Spectrometry (MS)
This protocol is for determining the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetone or methanol).
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the compound's molecular weight (264.37).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization.
References
- 1. scbt.com [scbt.com]
- 2. This compound [himedialabs.com]
- 3. This compound 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 536-17-4 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. This compound - ideal solutions [idealmedical.co.za]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodanine (B49660), a five-membered heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. First discovered in the late 19th century, its derivatives have since been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of rhodanine and its derivatives, detailing their synthesis, biological applications, and the experimental methodologies used in their evaluation. The guide also addresses the critical issue of rhodanines as potential Pan-Assay Interference Compounds (PAINS), offering a balanced perspective for researchers in the field.
Discovery and History
The history of rhodanine began in 1877 when Polish chemist Marceli Nencki first synthesized the compound. He named it "Rhodaninsäure" (rhodanine acid) due to its synthesis from ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in water. This initial synthesis laid the groundwork for over a century of research into this versatile heterocyclic core.
Early investigations into rhodanine chemistry focused on its synthesis and fundamental reactivity. However, the 20th century saw a surge in interest in the pharmacological potential of its derivatives. A significant milestone in the history of rhodanine derivatives was the discovery and development of Epalrestat (B1671369) in 1992.[1] This rhodanine-3-acetic acid derivative was approved for the treatment of diabetic neuropathy, validating the therapeutic potential of the rhodanine scaffold.[1] Since then, a vast number of rhodanine derivatives have been synthesized and evaluated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Synthesis of Rhodanine and its Derivatives
The synthesis of the rhodanine core and its subsequent derivatization can be achieved through several methods. The most common approaches are outlined below.
Synthesis of the Rhodanine Core
The classical synthesis of rhodanine, as first reported by Nencki, involves the reaction of ammonium thiocyanate (B1210189) with chloroacetic acid. An alternative and widely used method is the reaction of an amine, carbon disulfide, and an α-haloacetic acid or its ester.
Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation
A major class of biologically active rhodanine derivatives are the 5-arylidenerhodanines. These are typically synthesized through a Knoevenagel condensation between rhodanine (or an N-substituted rhodanine) and an aromatic aldehyde. This reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetic acid.
Experimental Protocols
Protocol 2.2.1: General Procedure for the Synthesis of 5-Arylidenerhodanine Derivatives
This protocol describes a typical Knoevenagel condensation for the synthesis of 5-arylidenerhodanine derivatives.
Materials:
-
Rhodanine (or N-substituted rhodanine)
-
Aromatic aldehyde
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidenerhodanine derivative.
Biological Activities of Rhodanine Derivatives
Rhodanine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs. A summary of the key activities is presented below, with quantitative data organized in the subsequent tables.
Anticancer Activity
Numerous rhodanine derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and phosphatases like PRL-3.
Antibacterial Activity
The rhodanine scaffold has been a fruitful source of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Antiviral Activity
Rhodanine derivatives have also been investigated for their antiviral properties and have shown promising activity against a range of viruses, including HIV, HSV, and even SARS-CoV-2.[1]
Data Presentation: Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of rhodanine derivatives.
Table 1: Anticancer Activity of Selected Rhodanine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Various | GI50 (mean) | 1.57 | [2] |
| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | IC50 | 4.4 | |
| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR (Ovarian) | IC50 | 3.3 | |
| S-glucosylated rhodanine 6 | HepG2 (Liver) | IC50 | 0.21 | [3] |
| S-glucosylated rhodanine 6 | A549 (Lung) | IC50 | 1.7 | [3] |
| S-glucosylated rhodanine 6 | MCF-7 (Breast) | IC50 | 11.7 | [3] |
Table 2: Antibacterial Activity of Selected Rhodanine Derivatives
| Compound | Bacterial Strain | Activity Metric | Value (µM) | Reference |
| Rh 2 | Vancomycin-resistant S. aureus (VRSA) | MIC90 | 4 | [4] |
| Rh 2 | Methicillin-resistant S. aureus (MRSA) | MIC90 | 4 | [4] |
| Rh 2 | Vancomycin-resistant Enterococcus (VRE) | MIC90 | 8 | [4] |
| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria (including MRSA) | MIC | ≥15.62 | [5] |
| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | MIC | 8-16 | [5] |
Table 3: Antiviral Activity of Selected Rhodanine Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value (nM) | Reference |
| Compound 2 | HIV-1 (AD8) | TZM-bl | EC50 | 6.9 | |
| Compound 9a | HIV-1 (AD8) | TZM-bl | EC50 | 7.5 | |
| Compound 9a | HIV-1 (NL4.3) | TZM-bl | EC50 | 5.4 | |
| Compound 2 | HSV-2 | Vero | EC50 | <168 | |
| Compound 9e | HHV-6 | Human cells | - | Significant inhibition |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of rhodanine derivatives stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.
Inhibition of Aldose Reductase by Epalrestat
Epalrestat, a marketed drug for diabetic neuropathy, functions by inhibiting the enzyme aldose reductase in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, which can lead to osmotic stress and cellular damage in nerve cells. By inhibiting this enzyme, epalrestat reduces the accumulation of sorbitol, thereby mitigating nerve damage.
Caption: Inhibition of the Polyol Pathway by Epalrestat.
Rhodanine Derivatives as Pan-Assay Interference Compounds (PAINS)
A critical consideration in the development of rhodanine-based drugs is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms, rather than specific interactions with the intended biological target. For rhodanine derivatives, two primary mechanisms of PAINS behavior have been proposed:
-
Michael Acceptors: The exocyclic double bond at the 5-position of many rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of proteins. This non-specific reactivity can result in false-positive hits in various assays.
-
Aggregation: Some rhodanine derivatives have a tendency to form aggregates in solution. These aggregates can sequester and denature proteins, leading to non-specific inhibition in enzyme assays.
It is crucial for researchers to be aware of these potential pitfalls and to employ appropriate counter-screens and secondary assays to validate true hits and distinguish them from PAINS.
Caption: Mechanisms of PAINS Behavior in Rhodanine Derivatives.
Experimental Protocols for Biological Assays
The evaluation of the biological activity of rhodanine derivatives relies on a variety of standardized in vitro assays. Detailed protocols for some of the most common assays are provided below.
Protocol 5.1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Rhodanine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the rhodanine derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5.2: Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Rhodanine derivative stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the rhodanine derivative in the broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 5.3: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral infectivity by an antiviral compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Rhodanine derivative stock solution
-
Agarose or methylcellulose (B11928114) overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the rhodanine derivative and pre-incubate with a known amount of virus for a specific time.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.
-
Incubate the plates until viral plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel rhodanine derivative.
Caption: General Experimental Workflow for Rhodanine Derivatives.
Conclusion
The rhodanine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. From its initial discovery to the development of marketed drugs and a plethora of investigational agents, the journey of rhodanine derivatives highlights the enduring importance of heterocyclic chemistry in drug discovery. While the challenge of PAINS needs to be carefully addressed through rigorous experimental validation, the versatility of the rhodanine core and the diverse biological activities of its derivatives ensure that it will remain a prominent and promising scaffold for the development of new medicines for the foreseeable future. This guide provides a solid foundation for researchers to understand the history, synthesis, and evaluation of these important molecules, and to navigate the complexities of their development into potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine-based small molecule that has garnered attention in drug discovery due to its diverse biological activities. As a member of the rhodanine (B49660) class, it is implicated in the modulation of various cellular processes through the inhibition of key enzymes and disruption of protein-protein interactions. This technical guide provides a comprehensive overview of the putative mechanisms of action for this compound, with a critical evaluation of its potential as a specific therapeutic agent versus its classification as a Pan-Assay Interference Compound (PAINS). This document details its known and potential molecular targets, summarizes relevant quantitative data, and provides detailed experimental protocols for its characterization.
Introduction to Rhodanine and its Derivatives
Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2][3] However, this promiscuity has also led to the classification of many rhodanine derivatives as PAINS, which can exhibit non-specific activity in high-throughput screening assays.[4][5]
This compound is a specific derivative characterized by a dimethylaminobenzylidene moiety at the 5-position of the rhodanine ring. This substitution pattern is common among biologically active rhodanines and is known to influence their inhibitory potential.
Putative Mechanisms of Action
The mechanism of action of this compound is not yet fully elucidated for specific protein targets. However, based on extensive research on structurally related rhodanine derivatives, several key mechanisms can be proposed.
Enzyme Inhibition
Rhodanine derivatives are known to inhibit a variety of enzymes, primarily through competitive or non-competitive binding to the active or allosteric sites.
-
Kinase Inhibition: A primary mode of action for many rhodanine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Rhodanine-based compounds have been shown to inhibit several kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in cell proliferation and survival.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[8][9]
-
c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and motility.
-
-
Phosphatase of Regenerating Liver 3 (PRL-3) Inhibition: Some rhodanine derivatives have been identified as inhibitors of PRL-3, a phosphatase implicated in cancer metastasis.
-
Other Enzymes: Rhodanine derivatives have also been reported to inhibit other enzymes such as metallo-β-lactamases through hydrolysis to a thioenolate that chelates zinc ions in the active site.
Inhibition of Protein Aggregation
Certain rhodanine-based compounds have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as tau and α-synuclein. This suggests a potential therapeutic application in conditions like Alzheimer's and Parkinson's disease.
Antibacterial Activity
The antibacterial properties of some rhodanine derivatives are attributed to the inhibition of essential bacterial processes, such as transcription.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data for a structurally similar compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid , provides valuable insight into its potential potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | 4.4 | [10] |
| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR | 3.3 | [10] |
Signaling Pathways
The inhibitory action of this compound on kinases such as EGFR and VEGFR suggests its involvement in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Druggable Target Analysis [targets.linkedomics.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Dimethylaminobenzylidene)rhodanine is a synthetic organic compound with a rhodanine (B49660) core, recognized for its utility as a chromogenic reagent and its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and drug development. This guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different conditions. Detailed experimental protocols for determining these properties are also presented, alongside visualizations of relevant experimental workflows and a conceptual signaling pathway.
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity, formulation feasibility, and analytical method development. This compound exhibits a wide range of solubilities depending on the solvent system.
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. The most consistently reported values are for its solubility in water and dimethyl sulfoxide (B87167) (DMSO).
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 993.7 mg/L[1] | 25 |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Not Specified |
Qualitative Solubility Data
A substantial amount of qualitative data describes the solubility of this compound in a variety of organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and in vitro assays.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Acetone | Moderately soluble[2], 0.03% solution is clear[3] |
| Alcohol (Ethanol) | Soluble |
| Benzene | Very slightly soluble[2] |
| Chloroform | Very slightly soluble[2] |
| Diethyl Ether | Very slightly soluble[2] |
| 1,4-Dioxane | Soluble 0.1 g/10 mL (hot)[1] |
| Formic Acid (85%) | Very soluble[4] |
| Hydrochloric Acid (37%) | Very soluble[4] |
| Pyridine | Very soluble[4] |
| Ethyl Acetate | Very soluble[4] |
| Methyl Acetate | Very soluble[4] |
| Acetonitrile | Moderately soluble[4] |
| Butanol | Very slightly soluble[4] |
| Isopropanol | Very slightly soluble[4] |
| Methanol | Very slightly soluble[4] |
| Toluene | Very slightly soluble[4] |
| Xylene | Very slightly soluble[4] |
| Ammonia (25% aq.) | Insoluble[4] |
| Formaldehyde (37%) | Insoluble[4] |
| Hexane | Insoluble[4] |
Note: Some sources provide conflicting information. For instance, one source lists the compound as both "insoluble" and "very soluble" in water, which is likely an error. The quantitative value is considered more reliable.
Stability Profile
The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and application.
Thermal Stability
This compound is a crystalline solid with a high melting point, indicating good thermal stability under normal conditions.
Table 3: Thermal Stability Data for this compound
| Parameter | Value |
| Melting Point/Range | 285 - 288 °C (decomposes)[5] |
| Recommended Storage Temp. | Below +30°C[1] |
Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]
Chemical Stability
The compound is generally stable under normal conditions. However, it is incompatible with certain chemical classes.
Table 4: Chemical Compatibility of this compound
| Condition | Stability/Incompatibility |
| Normal Conditions | Stable[5] |
| Strong Oxidizing Agents | Incompatible, may react violently[5][6] |
| Excess Heat | To be avoided[5] |
pH and Photostability
Specific data on the stability of this compound at different pH values and its photostability are not extensively available in the public domain. However, the general class of rhodanine derivatives can be susceptible to photodegradation.[7][8][9][10] It is recommended that solutions of the compound be protected from light, especially during long-term storage or prolonged experiments.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Volumetric flasks
-
Incubator shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the solution to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed or filter it through a 0.45 µm filter.[13]
-
Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., measure absorbance at λmax ≈ 451 nm for UV-Vis).[2]
-
Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol for Photostability Testing (ICH Q1B Guideline)
The International Council for Harmonisation (ICH) Q1B guideline provides a framework for assessing the photostability of new drug substances and products.[14][15]
Objective: To evaluate the intrinsic photostability of this compound.
Materials:
-
This compound (solid or in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[16]
-
Chemically inert, transparent containers
-
Dark control samples wrapped in aluminum foil
-
Analytical instrument for quantification (e.g., HPLC)
Procedure:
-
Sample Preparation: Place the solid compound in a thin layer (not more than 3 mm) in a suitable container.[17] For solutions, use a chemically inert, transparent container. Prepare dark control samples by wrapping identical containers with aluminum foil.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[16] Place the dark control samples in the same chamber to experience the same temperature conditions.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method (typically HPLC).
-
Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. Significant degradation or the formation of new impurities in the light-exposed sample indicates photolability.
Caption: Workflow for ICH Q1B Photostability Testing.
Signaling Pathways and Experimental Workflows
While specific signaling pathways involving this compound are not well-elucidated, it has been identified as a potential inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP4A12B.[18] CYP enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions.
Conceptual Mechanism of CYP450 Inhibition
The diagram below illustrates a general mechanism by which a small molecule inhibitor, such as a rhodanine derivative, can interact with and inhibit a CYP450 enzyme.
Caption: Conceptual Diagram of CYP450 Enzyme Inhibition.
Analytical Workflow: Quantification of Silver
This compound is a well-known chromogenic reagent for the detection and quantification of silver ions.[2][19] This property is utilized in various analytical workflows.
Caption: Analytical Workflow for Silver Quantification.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While there is a good foundation of qualitative solubility data, further quantitative studies across a broader range of pharmaceutically relevant solvents are warranted. Similarly, detailed investigations into its pH-dependent stability and photodegradation pathways would be highly beneficial for its development as a pharmaceutical agent. The provided experimental protocols offer a standardized approach for generating such crucial data, ensuring consistency and comparability across different research settings. The visualization of its role in analytical workflows and its potential as a CYP450 inhibitor highlights its broader applicability and relevance in drug discovery and development.
References
- 1. This compound | 536-17-4 [chemicalbook.com]
- 2. This compound - ideal solutions [idealmedical.co.za]
- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. p-Dimethylaminobenzalrhodanine - Sciencemadness Wiki [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.bcrec.id [journal.bcrec.id]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. scielo.br [scielo.br]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 16. youtube.com [youtube.com]
- 17. ikev.org [ikev.org]
- 18. scbt.com [scbt.com]
- 19. upload.wikimedia.org [upload.wikimedia.org]
Quantum Chemical Studies of 5-(4-Dimethylaminobenzylidene)rhodanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical studies of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, experimental characterization, and theoretical analysis of this rhodanine (B49660) derivative. A key focus is the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and optical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts and workflows.
Introduction
This compound is a heterocyclic compound belonging to the rhodanine family, which is recognized as a privileged scaffold in medicinal chemistry.[1] Derivatives of rhodanine exhibit a wide range of biological activities, and this compound, in particular, has been investigated for its potential as an antibacterial and anticancer agent. Its utility also extends to analytical chemistry, where it is used as a reagent for the detection of various metal ions.[1][2]
The electronic and structural properties of this compound are crucial to its function. The molecule possesses a dimethylamino group, which acts as an electron donor, and a rhodanine ring, which can act as an electron acceptor, leading to interesting intramolecular charge transfer characteristics. These features make it an excellent candidate for quantum chemical studies to understand the relationship between its structure and its chemical and physical properties.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules and for the rational design of new functional materials.[3][4] By correlating theoretical calculations with experimental data, a deeper understanding of the molecule's reactivity, stability, and spectroscopic behavior can be achieved.
Synthesis and Experimental Characterization
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between rhodanine and 4-dimethylaminobenzaldehyde.
General Synthesis Protocol
A mixture of rhodanine and 4-dimethylaminobenzaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, often in the presence of a basic catalyst like sodium acetate (B1210297) or piperidine. The reaction mixture is then heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and recrystallized to obtain the pure this compound.[1][5]
Experimental Characterization Techniques
The structural and photophysical properties of the synthesized compound are typically characterized using a variety of spectroscopic and analytical techniques.
NMR spectroscopy is used to confirm the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments.
-
¹³C NMR: The carbon-13 NMR spectrum is used to identify all the unique carbon atoms in the molecule.
Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
FT-IR spectroscopy is employed to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic ground and excited states.
Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dioxane). The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer. The concentration of the solution should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument.
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[6]
Protocol: A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal structure is then solved and refined using specialized software.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on DFT, are powerful tools for investigating the electronic structure and properties of this compound.
Computational Methodology
Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule in its ground state. A popular and effective approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, such as 6-31G(d,p) or larger.
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectrum. This method provides insights into the nature of the electronic transitions.
Software: A variety of quantum chemistry software packages can be used to perform these calculations, such as Gaussian, ORCA, or GAMESS.
General Workflow:
-
Input Structure: A starting molecular geometry is created, often based on known structures or built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using DFT.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true energy minimum and to simulate the IR spectrum.
-
Electronic Property Calculation: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential are calculated.
-
Excited State Calculation: TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.
Data Presentation
The following tables summarize key quantitative data obtained from experimental and computational studies of this compound.
Table 1: Experimental and Calculated Spectroscopic Data
| Property | Experimental Value | Calculated Value | Method/Functional/Basis Set | Reference |
| λmax (UV-Vis) | 451 nm (in acetone) | - | - | [7] |
| ¹H NMR (δ, ppm) | 7.50 (s, 1H), 7.61 (d, 2H), 7.57 (d, 2H) | - | DMSO-d₆ | [1] |
| ¹³C NMR (δ, ppm) | 116.8, 118.2 (CN), 126.8 (C-5'), 166.0 (C=O) | - | DMSO-d₆ | [1] |
| FT-IR (cm⁻¹) | 1668 (C=O), 1585, 1575, 1562 (C=C) | - | Neat | - |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 3.93590(10) | |
| b (Å) | 11.2480(3) | |
| c (Å) | 26.6703(7) | |
| β (°) | 93.8530(10) | |
| Volume (ų) | 1178.64(5) | |
| Z | 4 |
Table 3: Selected Bond Lengths and Angles (Experimental vs. Calculated)
| Parameter | Experimental (Å or °) | Calculated (Å or °) | Method/Functional/Basis Set | Reference |
| C=O Bond Length | 1.219(2) | 1.225 | B3LYP/6-31G(d,p) | [8] |
| C-N (rhodanine) | - | 1.380 | B3LYP/6-31G(d,p) | |
| C=S Bond Length | - | 1.670 | B3LYP/6-31G(d,p) | |
| C-S-C Angle | - | 91.5 | B3LYP/6-31G(d,p) | |
| O=C-N Angle | - | 125.8 | B3LYP/6-31G(d,p) |
Table 4: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) | Method/Functional/Basis Set | Reference |
| EHOMO | -5.58 | B3LYP/6-31G(d,p) | |
| ELUMO | -2.45 | B3LYP/6-31G(d,p) | |
| HOMO-LUMO Gap (ΔE) | 3.13 | B3LYP/6-31G(d,p) | |
| Ionization Potential | - | - | - |
| Electron Affinity | - | - | - |
| Electronegativity | - | - | - |
| Chemical Hardness | - | - | - |
| Dipole Moment (Debye) | 8.52 | B3LYP/6-31G(d,p) |
Visualization of Concepts and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the quantum chemical study of this compound.
Caption: Workflow for the synthesis, experimental characterization, and computational analysis of this compound.
Caption: Frontier Molecular Orbitals (HOMO and LUMO) and their role in electronic excitation and charge transfer.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical studies of this compound. The combination of experimental techniques and computational methods offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of new rhodanine-based compounds for applications in medicine and materials science. The continued application of these methodologies will undoubtedly lead to further insights into the potential of this versatile molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. inpressco.com [inpressco.com]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. 5-(4-ジメチルアミノベンジリデン)ローダニン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Silver Detection in Water Samples using 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of silver ions (Ag⁺) in aqueous environments is crucial for environmental monitoring, water quality assessment, and in various stages of drug development where silver compounds may be utilized. 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) is a chromogenic agent that serves as a highly sensitive and selective reagent for the colorimetric determination of silver. This document provides detailed application notes and experimental protocols for the use of DMABR in the detection of silver in water samples. The methodology is based on the formation of a colored complex between DMABR and silver ions, which can be quantified spectrophotometrically.
Principle
The detection method is based on the reaction between silver ions and this compound in a weakly acidic solution. This reaction forms a reddish-colored complex, leading to a change in the absorbance spectrum of the solution. The intensity of the color, measured at the wavelength of maximum absorbance, is directly proportional to the concentration of silver ions in the sample.
Data Presentation
The analytical performance of this compound for silver detection can vary depending on the specific methodology employed. The following table summarizes quantitative data from various applications.
| Method Type | Linear Range | Limit of Detection (LOD) | Key Remarks |
| Colorimetric Method in Solution | 0.06 - 9.0 mg/L | Not Specified | Direct determination in water, requires nitric acid.[1] |
| Colorimetric Solid-Phase Extraction (C-SPE) | 0.1 - 1.0 mg/L | Not Specified | Rapid method, takes less than 2 minutes to complete.[2] |
| Optode Sensor with Immobilized PDR | 0.5 - 6.0 µg/mL | 0.25 µg/mL | Utilizes a home-made double beam photometer. |
| Spectrophotometry with Surfactants | 0.13 - 1.83 µg/cm³ | 0.0015 µg/cm² | Enhanced sensitivity in the presence of cationic surfactants.[3] |
Experimental Protocols
Materials and Reagents
-
This compound (DMABR), ≥98% purity
-
Silver nitrate (B79036) (AgNO₃), analytical standard
-
Nitric acid (HNO₃), concentrated
-
Ethanol, absolute
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
Preparation of Reagents
-
Standard Silver Solution (1000 mg/L): Dissolve 1.575 g of dried silver nitrate (AgNO₃) in deionized water, add 10 mL of concentrated nitric acid, and dilute to 1000 mL in a volumetric flask. Store in a dark bottle.
-
Working Standard Silver Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations within the desired linear range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
DMABR Reagent Solution (0.02% w/v): Dissolve 20 mg of this compound in 100 mL of absolute ethanol. This solution should be prepared fresh daily for optimal performance.[1]
-
Nitric Acid Solution (4N): Carefully add 250 mL of concentrated nitric acid to 750 mL of deionized water and mix.
Sample Preparation
-
Collect water samples in clean glass or plastic bottles.
-
To preserve the sample and prevent precipitation of silver salts, acidify the sample to a pH of less than 2 by adding concentrated nitric acid (approximately 2 mL per liter of sample).
-
If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.
Analytical Procedure
-
Pipette 10 mL of the water sample (or an appropriate aliquot diluted to 10 mL) into a 25 mL volumetric flask.
-
Add 0.5 mL of 4N nitric acid to the flask and mix well.[1]
-
Add 1.0 mL of the 0.02% DMABR reagent solution and mix thoroughly.[1]
-
Dilute the solution to the 25 mL mark with deionized water and mix.
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 470-490 nm) against a reagent blank prepared in the same manner but with deionized water instead of the sample.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their known concentrations.
-
Determine the concentration of silver in the sample by comparing its absorbance to the calibration curve.
Visualizations
Signaling Pathway
Caption: Complexation of silver ions with DMABR leading to a detectable color change.
Experimental Workflow
Caption: Step-by-step workflow for silver detection in water samples.
Interferences
Several ions can interfere with the determination of silver using this method. The most significant interference comes from chloride ions, which can precipitate silver as silver chloride. Other potential interferences include mercury, gold, palladium, and copper ions, which may also form colored complexes with DMABR. It is crucial to consider the sample matrix and perform appropriate validation studies, such as spike and recovery experiments, to ensure the accuracy of the results. In some cases, masking agents can be employed to mitigate the effects of interfering ions.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. Determination of colloidal and dissolved silver in water samples using colorimetric solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of silver and gold with 5-(2,4-dihydroxybenzylidene)rhodanine and cationic surfactants - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Rhodanine Staining for Copper Detection in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for various biological processes. However, excessive accumulation of copper in the liver can lead to significant cellular damage and is a hallmark of certain genetic disorders, most notably Wilson's disease.[1][2][3] Other conditions such as chronic biliary obstruction and chronic hepatitis can also result in elevated hepatic copper levels.[3][4] The histochemical detection of copper in liver tissue is a crucial diagnostic and research tool. Rhodanine (B49660) staining is a widely used and sensitive method for the visualization of copper deposits in tissue sections.[3][5] This document provides a detailed protocol for rhodanine staining of liver tissue, intended for use in research and drug development settings.
Principle of the Method
The rhodanine staining method is based on the ability of 5-(p-dimethylaminobenzylidene) rhodanine to act as a chelating agent.[4] It has a strong affinity for copper and forms a brick-red to orange-red precipitate with copper-associated proteins in tissue.[1][5] This reaction allows for the specific localization and semi-quantitative assessment of copper deposits within hepatocytes. The intensity of the staining can be correlated with the amount of copper present, although for precise quantification, correlation with analytical methods is recommended.[6][7]
Below is a diagram illustrating the chemical principle of rhodanine binding to copper.
Caption: Rhodanine chelates copper ions to form a visible precipitate.
Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin
-
Tissue Sections: 4-5 µm thick paraffin-embedded liver sections
-
Reagents:
-
5-(p-dimethylaminobenzylidene) rhodanine
-
Absolute or 95% Ethanol (B145695)
-
Distilled or Deionized Water
-
Mayer's Hematoxylin (B73222) (or other suitable counterstain)
-
Acid Alcohol (optional, for hematoxylin differentiation)
-
Scott's Tap Water Substitute or 0.5% Sodium Borate (B1201080) (for bluing)
-
Xylene or xylene substitute
-
Resinous mounting medium (e.g., Permount)
-
Experimental Protocol
This protocol provides a standard method for rhodanine staining. Incubation times and temperatures may require optimization depending on the tissue and specific experimental conditions.
Reagent Preparation
-
Rhodanine Stock Solution (0.2%): Dissolve 0.2 g of 5-(p-dimethylaminobenzylidene) rhodanine in 100 mL of absolute or 95% ethanol.[8] Store at 4°C. The solution is stable for several months.[8]
-
Working Rhodanine Solution: Prepare fresh before use. Mix the stock solution with distilled water or a buffer as specified by various protocols. A common preparation involves mixing the stock solution with a buffer to achieve the desired pH and concentration. For example, some protocols suggest diluting the stock solution with distilled water.[9]
-
Mayer's Hematoxylin: Use a commercial solution or prepare according to standard histological procedures.
-
Scott's Tap Water Substitute: Use a commercial solution or prepare in-house.
-
Acid Alcohol (1%): Add 1 mL of hydrochloric acid to 99 mL of 70% ethanol.
Staining Procedure
The following diagram outlines the key steps in the rhodanine staining workflow.
Caption: Workflow for rhodanine staining of liver tissue sections.
-
Deparaffinization and Hydration:
-
Immerse slides in xylene (or xylene substitute) for 2 changes of 5 minutes each.
-
Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
-
Rinse well in distilled water.[10]
-
-
Rhodanine Staining:
-
Incubate sections in the freshly prepared working rhodanine solution. Several incubation options exist:
-
Check a known positive control slide microscopically to determine the optimal staining time.[4]
-
-
Rinsing:
-
Counterstaining:
-
Immerse slides in Mayer's hematoxylin for 30 seconds to 2 minutes, depending on the desired nuclear staining intensity.[1]
-
Rinse briefly in distilled water.
-
-
Differentiation and Bluing:
-
(Optional) Differentiate briefly in 1% acid alcohol if the hematoxylin staining is too intense.
-
Rinse thoroughly in running tap water.
-
Immerse in Scott's tap water substitute or 0.5% sodium borate for 1-2 minutes until the nuclei turn blue.[12]
-
Wash well in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes) and 100% ethanol (2 changes, 3 minutes each).
-
Clear in xylene (or xylene substitute) for 2 changes of 5 minutes each.
-
Mount with a resinous mounting medium.[10]
-
Expected Results
Data Presentation and Interpretation
The results of rhodanine staining are typically reported semi-quantitatively. The following table summarizes key quantitative parameters of the protocol and interpretation guidelines.
| Parameter | Value/Range | Notes |
| Tissue Section Thickness | 4-5 µm | Thicker sections may lead to increased background staining.[8] |
| Rhodanine Stock Solution | 0.2% w/v in ethanol | A saturated solution in alcohol can also be used.[4] |
| Incubation Temperature | 37°C, 56-60°C, or microwave | Higher temperatures reduce incubation time but may increase background.[1][4] |
| Incubation Time | 1-3 hours (at 60°C) or 18-24 hours (at 37°C) | Should be optimized using a positive control.[1][11] |
| Counterstain Time | 30 seconds - 2 minutes | Avoid overstaining, which can mask copper deposits.[9] |
| Interpretation | Semi-quantitative scoring (e.g., 0 to 4+) | Based on the number and intensity of stained granules. |
| Localization | Cytoplasmic, often periportal (Zone 1) | In Wilson's disease, copper deposition can be pan-lobular.[2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak staining | Insufficient incubation time/temperature | Increase incubation time or temperature. Use a known positive control.[13] |
| Depleted staining solution | Prepare fresh working rhodanine solution.[8] | |
| Low copper concentration in tissue | Negative staining does not rule out Wilson's disease, especially in early stages.[2][14] | |
| High background staining | Staining temperature too high | Reduce the incubation temperature. |
| Inadequate rinsing | Ensure thorough rinsing after the rhodanine and hematoxylin steps. | |
| Precipitate on sections | Unfiltered staining solution | Filter the working rhodanine solution before use.[8] |
| Solution carryover | Drain slides adequately between steps.[12] | |
| Fading of stain | Use of certain mounting media | Some mounting media can cause the stain to fade. Use a recommended resinous mountant like Permount.[8] |
| Prolonged exposure to xylene | Minimize the time slides are in xylene before coverslipping.[4] |
Conclusion
The rhodanine staining protocol is a reliable and specific method for the detection of copper in liver tissue. Adherence to a well-defined protocol, including proper tissue preparation, fresh reagent use, and careful optimization of incubation conditions, is critical for obtaining accurate and reproducible results. This technique remains a cornerstone in the histopathological assessment of copper storage diseases.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Pathology Pearls: Wilson Disease | AASLD [aasld.org]
- 3. clinisciences.com [clinisciences.com]
- 4. Rhodanine Staining Protocol - IHC WORLD [ihcworld.com]
- 5. Liver histology and histochemistry in Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Digital image analysis of rhodanine-stained liver biopsy specimens for calculation of hepatic copper concentrations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. webpath.med.utah.edu [webpath.med.utah.edu]
- 9. cancerdiagnostics.com [cancerdiagnostics.com]
- 10. VitroView™ Rhodanine Copper Stain Kit - [vitrovivo.com]
- 11. bio-optica.it [bio-optica.it]
- 12. newcomersupply.com [newcomersupply.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Value of histochemical stains for copper in the diagnosis of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine as a Kinase Inhibitor
To Researchers, Scientists, and Drug Development Professionals,
This document addresses the topic of utilizing 5-(4-Dimethylaminobenzylidene)rhodanine as a kinase inhibitor. Following a comprehensive review of available scientific literature, we provide the following information.
Summary
This compound belongs to the rhodanine (B49660) class of chemical compounds. Various derivatives of rhodanine have been investigated for their potential as kinase inhibitors, showing activity against a range of kinases, particularly in the context of cancer research. However, a detailed characterization of This compound itself as a specific kinase inhibitor, including quantitative data such as IC50 values against a panel of kinases and specific protocols for its use in kinase inhibition assays, is not available in the current body of scientific literature.
Rhodanine-containing compounds have been noted for their broad biological activities. It is important to be aware that some rhodanine derivatives have been classified as Pan-Assay Interference Compounds (PAINS).[1] PAINS are molecules that can appear to be active in a variety of high-throughput screening assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology, rather than specific inhibition of the intended biological target. This necessitates careful validation of any observed inhibitory activity.
General Information on Rhodanine Derivatives as Kinase Inhibitors
While specific data for this compound is lacking, research on other rhodanine derivatives has suggested inhibitory potential against several kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR): Some rhodanine-based compounds have been synthesized and evaluated as EGFR inhibitors.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Rhodanine derivatives have been explored for their anti-angiogenic properties through the inhibition of VEGFR.
-
Janus Kinase (JAK) family: The JAK-STAT signaling pathway is a target of interest for various diseases, and rhodanine-containing molecules have been investigated in this context.
General Experimental Protocols for Kinase Inhibition Assays
For researchers interested in evaluating the kinase inhibitory potential of this compound, a general approach for a kinase inhibition assay can be outlined. The following is a generalized protocol and would require optimization for specific kinases and assay formats.
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (a known inhibitor for the specific kinase)
-
Negative control (solvent, e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well, appropriate for the detection method)
-
Plate reader (corresponding to the detection method)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, the kinase-specific substrate, and the kinase assay buffer to each well.
-
Inhibitor Addition: Add the diluted this compound, positive control, or negative control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Detection: Stop the reaction (if necessary for the assay format) and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).
-
Visualization of a Generic Kinase Inhibition Workflow
The following diagram illustrates a generalized workflow for screening and characterizing a potential kinase inhibitor.
Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor.
Signaling Pathway Context
Given the lack of specific target information for this compound, a generic signaling pathway diagram is presented below to illustrate how a kinase inhibitor might function. This example depicts the inhibition of a receptor tyrosine kinase (RTK) pathway.
Caption: A simplified diagram showing the potential mechanism of a kinase inhibitor targeting a receptor tyrosine kinase.
Conclusion
While the rhodanine scaffold is of interest in kinase inhibitor discovery, there is currently insufficient specific data to provide detailed application notes and protocols for this compound as a kinase inhibitor. Researchers are encouraged to perform initial screening and validation studies to determine its specific kinase targets and inhibitory potency. Care should be taken to rule out non-specific assay interference. The general protocols and diagrams provided here can serve as a starting point for such investigations.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-(4-Dimethylaminobenzylidene)rhodanine in Electrochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Dimethylaminobenzylidene)rhodanine is a versatile organic compound with significant applications in the field of electrochemistry. Its unique structure, featuring a rhodanine (B49660) ring system and a dimethylaminobenzylidene group, allows for effective complexation with a variety of metal ions. This property has been extensively exploited in the development of electrochemical sensors and in the study of corrosion inhibition. This document provides detailed application notes and experimental protocols for the use of this compound in these electrochemical applications.
Electrochemical Detection of Heavy Metal Ions
This compound serves as an excellent ionophore in the construction of ion-selective electrodes (ISEs) and as a modifying agent for electrodes used in voltammetric analysis. Its high affinity and selectivity for certain heavy metal ions make it a valuable tool for their quantitative determination.
Potentiometric Detection of Silver (Ag⁺)
A primary application of this compound is in the fabrication of PVC membrane-based ion-selective electrodes for the determination of silver ions.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 1.0 x 10⁻⁶ to 1.0 x 10⁻² mol/dm³ | [1][2] |
| Nernstian Slope | 58.2 ± 0.8 mV/decade | [1][2] |
| Detection Limit | 9.77 x 10⁻⁷ mol/dm³ | |
| Response Time | 20 seconds | [1][2] |
Experimental Protocol: Preparation of a Silver-Selective PVC Membrane Electrode
Materials:
-
This compound (ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
Dioctyl phthalate (B1215562) (DOP) (plasticizer)
-
Tetrahydrofuran (THF)
-
Ag/AgCl reference electrode
-
Graphite rod or other suitable electrode body
Procedure:
-
Membrane Cocktail Preparation: Prepare a membrane solution by dissolving 5% (w/w) this compound, 30% (w/w) PVC, and 65% (w/w) dioctyl phthalate in a minimal amount of THF.
-
Membrane Casting: Pour the membrane cocktail into a flat glass petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a flexible, transparent PVC membrane.
-
Electrode Assembly: Cut a small disc from the cast membrane and attach it to the polished end of the electrode body using a PVC-THF slurry as an adhesive.
-
Internal Filling Solution: Fill the electrode body with an internal reference solution, typically 1.0 x 10⁻³ M AgNO₃.
-
Conditioning: Condition the electrode by soaking it in a 1.0 x 10⁻³ M AgNO₃ solution for at least 2 hours before use.
-
Measurement: The potential of the prepared ion-selective electrode is measured against a reference electrode (e.g., Ag/AgCl) in the sample solution. The potential difference is proportional to the logarithm of the silver ion activity in the sample.
Logical Workflow for Potentiometric Silver Ion Sensing
Caption: Workflow for potentiometric detection of Ag⁺.
Voltammetric Determination of Heavy Metals
General Experimental Protocol: Voltammetric Analysis using a Modified Electrode
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
This compound
-
Suitable solvent (e.g., Dimethylformamide - DMF)
-
Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean surface.
-
Electrode Modification: Prepare a solution of this compound in a suitable solvent. The electrode can be modified by drop-casting a small volume of this solution onto the electrode surface and allowing the solvent to evaporate. Alternatively, electropolymerization can be employed.
-
Preconcentration Step: Immerse the modified electrode in the sample solution containing the target metal ion. Apply a specific deposition potential for a set duration while stirring the solution to facilitate the accumulation of the metal ion on the electrode surface through complexation with the rhodanine derivative.
-
Stripping Step: After the preconcentration, stop the stirring and allow the solution to become quiescent. Then, scan the potential (e.g., using differential pulse or square wave voltammetry) in the anodic direction. The metal ion is stripped from the electrode, generating a current peak at a characteristic potential. The height of this peak is proportional to the concentration of the metal ion in the sample.
Sensing Mechanism of a Modified Electrode
References
Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine as a Chromogenic Reagent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) is a versatile organic compound that serves as a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions.[1][2] Its utility stems from the formation of distinctly colored complexes with specific metal ions in solution, allowing for their quantification. This reagent is particularly noted for its sensitivity in detecting noble metals such as gold, silver, platinum, and palladium, as well as other metal ions like copper and mercury.[1][3][4] The reaction mechanism typically involves the formation of a chelate between the metal ion and the rhodanine (B49660) derivative, leading to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity, which forms the basis for quantitative analysis. These application notes provide a comprehensive overview of the use of DMABR for the detection of various metal ions, including detailed experimental protocols and quantitative data.
Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound.
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Optimal pH |
| Silver (Ag⁺) | Not Specified | Not Specified | 0.5 - 6.0[5] | Acidic (Nitric Acid)[6] |
| Gold (Au³⁺) | Not Specified | Not Specified | 0.08 - 0.32[4] | Acidic (Hydrochloric Acid)[4] |
| Copper (Cu²⁺) | 480[1][7] | 3.8 x 10³ (pH 2), 7.6 x 10³ (pH 8)[1][7] | Not Specified | 2.0 and 8.0[1][7] |
| Manganese (Mn²⁺) | 480[1][7] | 2.76 x 10³ (pH 2), 1.5 x 10³ (pH 8)[1][7] | Not Specified | 2.0 and 8.0[1][7] |
| Palladium (Pd²⁺) | 463, 534[8] | Not Specified | 0.4 - 2.5[9] | Not Specified |
| Platinum (Pt⁴⁺) | 590[4] | Not Specified | 0.5 - 6.0[9][10] | 2.0 - 4.0[4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of DMABR.
Materials:
-
Rhodanine
-
4-Dimethylaminobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Water
-
Ethanol
Procedure:
-
Dissolve 8g of rhodanine in 160 cm³ of 1M NaOH solution.[1]
-
Dissolve 10g of 4-dimethylaminobenzaldehyde in 100 cm³ of water.[1]
-
Add the rhodanine solution to the 4-dimethylaminobenzaldehyde solution with stirring.[1]
-
A precipitate of this compound will form.
-
Filter the precipitate, wash with water, and then with ethanol.
-
Dry the product. The resulting compound should be a red powder.[1]
Preparation of DMABR Reagent Solution
A standardized solution of the chromogenic reagent is required for the assays.
Materials:
-
This compound powder
-
Acetone (B3395972) or Ethanol
Procedure:
-
Weigh a precise amount of DMABR powder.
-
Dissolve the powder in a suitable solvent, such as acetone or ethanol, to a final concentration of 0.02-0.03% (w/v).[3]
-
Store the solution in a dark, well-sealed container.
General Protocol for Metal Ion Determination
This protocol provides a general workflow for the spectrophotometric determination of a metal ion using DMABR. Specific parameters such as pH, solvent, and wavelength should be adjusted according to the target metal ion as detailed in the data presentation table.
Materials:
-
Sample solution containing the metal ion of interest
-
DMABR reagent solution
-
Buffer solutions for pH adjustment
-
Spectrophotometer and cuvettes
Procedure:
-
Pipette a known volume of the sample solution into a volumetric flask.
-
Add the appropriate buffer solution to adjust the pH to the optimal range for the specific metal ion.
-
Add a specified volume of the DMABR reagent solution and mix thoroughly.
-
Allow the color to develop for the recommended time.
-
Measure the absorbance of the solution at the λmax for the metal-DMABR complex against a reagent blank.
-
Determine the concentration of the metal ion from a pre-established calibration curve.
Specific Protocol for Silver (Ag⁺) Determination
Procedure:
-
To a 15 mL final volume, add 0.5 mL of approximately 4N nitric acid to the sample solution.[6]
-
Add 0.5 mL of a 0.02% alcoholic solution of DMABR.[6]
-
Mix the solution and allow the color to develop.
-
Measure the absorbance against a reagent blank. The linear range for this method is reported to be 0.5-6.0 µg/mL.[5]
Specific Protocol for Gold (Au³⁺) Determination
Procedure:
-
The reaction is carried out in a hydrochloric acid medium containing 20% v/v ethanol.[4]
-
The method is suitable for the determination of 2-8 µg of gold in a 25 mL final volume.[4]
-
Measure the absorbance against a reagent blank.
Specific Protocol for Copper (Cu²⁺) and Manganese (Mn²⁺) Determination
Procedure:
-
The determination is performed in a solution containing 20% (v/v) of ethanol.[1][7]
-
The optimal pH for complex formation is either 2.0 or 8.0.[1][7]
-
The absorbance is measured at 480 nm.[1][7] A concentration of DMABR three times greater than the metal concentration is recommended for complete complexation.[1]
Specific Protocol for Platinum (Pt⁴⁺) Determination
Procedure:
-
Reduce Platinum(IV) to Platinum(II) using ascorbic acid.[4][9][10]
-
Add the DMABR reagent and heat the solution at 65-75°C for 5 minutes to accelerate color development.[4]
-
The final solution for measurement should be in propionic acid.[4]
-
Measure the absorbance at 590 nm. The method is suitable for determining 0.5 to 6 p.p.m. of platinum.[9][10]
Interferences
The selectivity of this compound is not absolute, and other ions can interfere with the determination of the target metal ion. It is reported that in a weakly acidic medium, DMABR can also form precipitates with Au(II), Pd(II), Hg(I), and Hg(II).[1] For platinum determination, rhodium can interfere, while a 10-fold excess of palladium can be tolerated.[9][10] For silver determination, chlorides, sulfates, and cuprous and mercurous salts are known to interfere.[6] It is crucial to consider the sample matrix and the potential presence of interfering ions when developing an analytical method using this reagent.
Visualizations
Caption: Chelation reaction of DMABR with a metal ion.
Caption: General workflow for metal ion detection.
Caption: Selectivity of DMABR for various metal ions.
References
- 1. scispace.com [scispace.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ajol.info [ajol.info]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: High-Throughput Screening with 5-(4-Dimethylaminobenzylidene)rhodanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine (B49660) derivative that has become a significant scaffold in drug discovery and high-throughput screening (HTS). Rhodanine-based compounds are known to be "frequent hitters" in screening campaigns due to their ability to interact with numerous biological targets.[1] While this can sometimes be attributed to non-specific interactions or assay interference, the rhodanine core is also a key feature in many potent and selective inhibitors of various enzymes.[1][2]
This molecule and its derivatives have been identified as inhibitors for a wide range of targets, including kinases, phosphatases, HIV-1 integrase, and dynamin GTPase, making them valuable tools for chemical biology and lead generation.[3][4][5] This document provides an overview of its applications, quantitative data on its inhibitory activities, and detailed protocols for its use in HTS campaigns.
It is important to note that the biological activity of compounds with a rhodanine moiety should be critically evaluated due to potential issues with lack of selectivity and non-specific target modulation.[1]
Applications in High-Throughput Screening
The core application of this compound and its analogs in HTS is the identification of novel inhibitors for various protein targets. The rhodanine scaffold is a common feature in many antivirals, antimicrobials, and antitumor agents.[2]
Key therapeutic areas and targets include:
-
Anticancer: Rhodanine derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including non-small cell lung cancer, leukemia, and breast cancer.[4] Targets include kinases like IKKβ and phosphatases of regenerating liver 3 (PRL-3), which are involved in cancer cell migration and invasion.[4]
-
Antiviral: Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase (IN), a key enzyme in the viral replication cycle.[2][3]
-
Neurological Disorders: Analogs have been developed as inhibitors of arylalkylamine N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) synthesis, which is a target for disorders related to circadian rhythm dysregulation.[6]
-
Cell Biology Probes: The "Rhodadyns" are a class of rhodanine-based inhibitors targeting the dynamin GTPase, which is crucial for receptor-mediated endocytosis.[5]
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative inhibitory data for this compound and related rhodanine derivatives against various targets.
Table 1: Anticancer and Antiproliferative Activity
| Compound/Derivative | Target Cell Line | Assay Type | IC50 / GI50 | Reference |
|---|---|---|---|---|
| Pyrazole-rhodanine derivative | HOP-92 (Non-small cell lung) | Cell Proliferation | GI50: 0.62 µM | [4] |
| Pyrazole-rhodanine derivative | CCRF-CEM (Leukemia) | Cell Proliferation | GI50: 2.50 µM | [4] |
| Pyrazole-rhodanine derivative | RPMI-8226 (Leukemia) | Cell Proliferation | GI50: 2.52 µM | [4] |
| 5-substituted rhodanine 14 | MCF-7 (Breast Carcinoma) | Cytotoxicity | IC50: 7.67 µg/mL | [4] |
| 5-substituted rhodanine 15 | MCF-7 (Breast Carcinoma) | Cytotoxicity | IC50: 11.7 µg/mL | [4] |
| Sorafenib analog 25 | A549, H460, HT29 | Antiproliferative | IC50: 0.8, 1.3, 2.8 µM | [4] |
| Furochromone derivative 29 | MCF-7, MDA-MB-231 (Breast) | Anticancer | EC50: 1.732, 2.912 µM | [4] |
| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780, A2780cisR | Anticancer | IC50: 4.4, 3.3 µM |[7] |
Table 2: Enzyme and Protein Inhibition
| Compound/Derivative | Target Protein | Assay Type | IC50 | Reference |
|---|---|---|---|---|
| Rhodanine derivative 1 | HIV-1 Integrase (3'-processing) | Enzymatic | 15 µM | [3] |
| Rhodanine derivative 1 | HIV-1 Integrase (strand transfer) | Enzymatic | 11 µM | [3] |
| Rhodanine derivative 9 | HIV-1 Integrase (both steps) | Enzymatic | 33 µM | [3] |
| Rhodanine derivative 53 | HIV-1 Integrase | Enzymatic | - | [3] |
| Rhodanine derivative 53 | APE1 | Enzymatic | 62 µM | [3] |
| Rhodanine indolinone 17 | AANAT | Enzymatic | 27 µM | [6] |
| Rhodadyn A9 | Dynamin I GTPase | Enzymatic | 7.4 µM | [5] |
| Rhodadyn C10 | Receptor-Mediated Endocytosis | Cell-based | 7.0 µM | [5] |
| Rhodadyn D10 | Receptor-Mediated Endocytosis | Cell-based | 5.9 µM | [5] |
| DC-U43-10 | USP8 | Fluorometric | 2.6 µM |[8] |
Signaling Pathways and Workflows
The rhodanine scaffold is implicated in the modulation of several key cellular signaling pathways. For instance, inhibitors of deubiquitinating enzymes (DUBs) like USP8 can affect the EGFR signaling pathway, which is crucial in many cancers.[8]
Caption: A generalized workflow for a high-throughput screening campaign.
Rhodanine derivatives can also impact pathways controlling cell motility and invasion, such as the RhoA GTPase pathway.[9]
Caption: Simplified RhoA signaling pathway, a potential target for rhodanine derivatives.
Experimental Protocols
Here are detailed protocols for common HTS assays involving rhodanine-based compounds.
This protocol is a template for a 384-well plate format fluorescence-based assay to screen for enzyme inhibitors.
Materials:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Purified target enzyme stock solution.
-
Substrate: Fluorogenic substrate specific to the enzyme.
-
Test Compound: this compound or derivatives dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: 100% DMSO.
-
Plates: Low-volume 384-well black, flat-bottom plates.
-
Instrumentation: Fluorescence microplate reader, automated liquid handler.
Procedure:
-
Compound Plating:
-
Prepare a dilution series of the test compound in DMSO.
-
Using an automated liquid handler, dispense 50 nL of compound solution into the wells of the 384-well assay plate.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of positive control inhibitor for positive controls.
-
-
Enzyme Addition:
-
Prepare a 2X working solution of the enzyme in assay buffer.
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a 2X working solution of the fluorogenic substrate in assay buffer.
-
Add 5 µL of the 2X substrate solution to each well to start the reaction. The final volume should be 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
This protocol uses the Rhodamine 123 efflux assay to screen for inhibitors of the P-glycoprotein (P-gp) transporter, a key player in multidrug resistance.[3][10]
Materials:
-
Cells: A P-gp overexpressing cell line (e.g., MCF7R) and a parental control line.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Rhodamine 123: Stock solution in DMSO or water.
-
Test Compound: this compound or derivatives in DMSO.
-
Positive Control: A known P-gp inhibitor (e.g., Verapamil, Elacridar).[11]
-
Plates: 96-well clear-bottom, black-walled cell culture plates.
-
Instrumentation: Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the P-gp overexpressing cells in the 96-well plates at a density of 5 x 10⁴ cells/well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Fluorescence Measurement:
-
Data Analysis:
-
The increase in fluorescence is directly proportional to the inhibitory activity of the compound.
-
Calculate the fold-increase in fluorescence compared to the DMSO control.
-
Determine IC50 values by plotting the fluorescence signal against the compound concentration.
-
Caption: Principle of the Rhodamine 123 efflux assay for P-gp inhibition.
Conclusion
This compound and its related analogs represent a versatile and potent class of compounds for high-throughput screening. Their ability to interact with a wide range of biological targets makes them valuable starting points for drug discovery programs in oncology, virology, and beyond. However, researchers must employ a critical eye and robust secondary assays to confirm the specificity and mechanism of action for any hits identified from this chemical class, given their reputation as potential pan-assay interference compounds (PAINS). The protocols and data provided herein serve as a comprehensive guide for effectively utilizing this chemical scaffold in modern drug discovery.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Discovery of novel USP8 inhibitors via Ubiquitin-Rho-110 fluorometric assay based high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Anti-Invasive Role for Mdmx through the RhoA GTPase under the Control of the NEDD8 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
Application Notes and Protocols for Enzyme Assays using 5-(4-Dimethylaminobenzylidene)rhodanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine (B49660) derivative that has emerged as a scaffold of significant interest in drug discovery due to its demonstrated inhibitory activity against a variety of enzymes. The rhodanine core, a five-membered heterocyclic moiety, serves as a versatile platform for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition assays, with a primary focus on Acetylcholinesterase (AChE), a key target in neurodegenerative diseases. Additionally, this document explores its relevance to other enzyme classes such as Carbonic Anhydrases, c-Src Tyrosine Kinase, HIV-1 Integrase, JNK-stimulating phosphatase-1, and UDP-N-acetylmuramate/L-alanine ligase.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and development. They are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor molecule. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Featured Application: Acetylcholinesterase (AChE) Inhibition Assay
The 4-(dimethylamino)benzylidene scaffold present in this compound has been identified as a key feature for potent acetylcholinesterase inhibition. The following protocol is adapted from established methods for determining the AChE inhibitory activity of test compounds.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by monitoring the formation of a yellow-colored product.
Materials:
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Test Compound Dilutions: Prepare a series of dilutions of the stock solution in phosphate buffer to obtain a range of final assay concentrations.
-
AChE Solution: Prepare a solution of AChE in phosphate buffer at a suitable concentration.
-
ATCI Solution: Prepare a solution of the substrate ATCI in phosphate buffer.
-
DTNB Solution: Prepare a solution of DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 120 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound dilution to the test wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 20 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound and its derivatives against various enzymes can be summarized in a structured table for easy comparison.
| Enzyme Target | Compound | IC50 (µM) |
| Acetylcholinesterase (AChE) | This compound | Data to be determined experimentally |
| Carbonic Anhydrase II | Rhodanine-benzylidene derivative | 9.8[1][2] |
| Carbonic Anhydrase IX | Rhodanine-N-carboxylate derivative | Selective inhibition observed[1][2] |
| HIV-1 Integrase (Strand Transfer) | Rhodanine derivative 1 | 11 |
| JNK-stimulating phosphatase-1 (JSP-1) | Rhodanine-based inhibitor | Potent and selective inhibition observed |
| UDP-N-acetylmuramate/L-alanine ligase | Benzylidene rhodanine derivative | Inhibitory activity demonstrated |
Note: The IC50 value for this compound against AChE is presented as a placeholder and should be determined experimentally by following the provided protocol.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Enzyme Inhibition Assay
General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways of Target Enzymes
The following diagrams illustrate the signaling pathways in which the target enzymes are involved, highlighting the point of inhibition by rhodanine derivatives.
Acetylcholinesterase in Cholinergic Synapse
Inhibition of Acetylcholinesterase at the cholinergic synapse.
Carbonic Anhydrase in pH Regulation
Inhibition of Carbonic Anhydrase in cellular pH regulation.
c-Src Tyrosine Kinase Signaling Pathway
References
Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine in Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Dimethylaminobenzylidene)rhodanine is a versatile chromogenic agent employed in thin-layer chromatography (TLC) for the post-chromatographic derivatization and visualization of a variety of analytes. This reagent is particularly effective for the detection of metal ions, alkaloids, sulfonamides, and other nitrogen-containing organic compounds. Its application leads to the formation of distinctively colored spots on the TLC plate, allowing for qualitative and semi-quantitative analysis. The reaction mechanism typically involves the formation of colored chelates or complexes between the rhodanine (B49660) derivative and the analyte.
Applications
This derivatization reagent is suitable for the detection of a broad range of compounds, including but not limited to:
-
Metal Ions: Silver (Ag⁺), Gold (Au³⁺), Copper (Cu²⁺), Mercury (Hg²⁺), Palladium (Pd²⁺), and Platinum (Pt⁴⁺).
-
Pharmaceuticals & Alkaloids: Antipyrine, various alkaloids, and sulfonamides.
-
Biological Metabolites: Indican and urobilinogen.
Data Presentation
While specific Rf values for compounds visualized with this compound are not extensively documented in publicly available literature, the following table provides example Rf values for the separation of relevant analyte classes on silica (B1680970) gel TLC plates. These values are intended to serve as a general guide; actual Rf values should be determined experimentally under specific laboratory conditions.
| Analyte Class | Example Compound | Mobile Phase (v/v) | Example Rf Value |
| Metal Ions | Cu²⁺ | n-butanol : acetic acid : water (4:1:5) | 0.25 |
| Ni²⁺ | n-butanol : acetic acid : water (4:1:5) | 0.15 | |
| Co²⁺ | n-butanol : acetic acid : water (4:1:5) | 0.20 | |
| Alkaloids | Quinine | Chloroform : Methanol (9:1) | 0.30 |
| Atropine | Chloroform : Methanol (9:1) | 0.15 | |
| Sulfonamides | Sulfamethoxazole | Chloroform : Methanol : Ammonia (B1221849) (70:30:5) | 0.65 |
| Sulfadiazine | Chloroform : Methanol : Ammonia (70:30:5) | 0.45 |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, temperature, and chamber saturation. The values presented are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Two concentrations of the spray reagent are commonly used depending on the target analytes.
A) 1% (w/v) Ethanolic Solution (for Metal Ions)
-
Weigh 1.0 g of this compound powder.
-
Dissolve the powder in 100 mL of absolute ethanol.
-
Stir until fully dissolved. Store in a dark, well-sealed container.
B) 0.03% (w/v) Acetonic Solution (for General Screening)
-
Weigh 30 mg of this compound powder.
-
Dissolve the powder in 100 mL of acetone.
-
Stir until fully dissolved. This solution is less stable and should be prepared fresh for optimal results.
Protocol 2: General Thin-Layer Chromatography (TLC) Procedure
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Apply the dissolved sample(s) and standard(s) as small spots onto the starting line using a capillary tube or micropipette. Ensure the spots are small and uniform.
-
Drying: Allow the solvent from the spots to evaporate completely.
-
Chromatogram Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. The solvent level should be below the starting line. Cover the chamber to ensure a saturated atmosphere.
-
Elution: Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Protocol 3: Visualization with this compound
-
Spraying: In a fume hood, evenly spray the dried TLC plate with the prepared this compound reagent (either 1% ethanolic or 0.03% acetonic solution).
-
Development of Color:
-
For the detection of metal ions using the 1% ethanolic solution, after spraying, either re-spray the plate with a 25% ammonia solution or place it in a closed chamber saturated with ammonia vapors.
-
For other compounds, gentle heating of the plate may be required to accelerate color development.
-
-
Observation: Observe the formation of colored spots. The colors can range from pink and violet to red and orange, depending on the analyte.
-
Documentation: Mark the outlines of the spots with a pencil and calculate the Rf values (Rf = distance traveled by the spot / distance traveled by the solvent front). The results can be documented by photography or scanning.
Visualizations
Application Notes and Protocols for Aldose Reductase Inhibition Assay Using Rhodanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][3] Consequently, aldose reductase is a significant therapeutic target for the development of drugs to mitigate these complications.[1] Rhodanine (B49660) and its derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs).[4][5] This document provides detailed application notes and protocols for conducting an in vitro aldose reductase inhibition assay using rhodanine derivatives.
Signaling Pathway of Aldose Reductase in Diabetic Complications
Under normal glycemic conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of intracellular sorbitol.[1] This accumulation creates osmotic stress, leading to cellular damage.[6] Furthermore, the consumption of NADPH by aldose reductase can lead to a redox imbalance, increasing oxidative stress.[7] Aldose reductase is also involved in inflammatory signaling pathways by metabolizing products of lipid peroxidation.[3][8]
Caption: The Polyol Pathway and Inhibition by Rhodanine Derivatives.
Experimental Workflow for Aldose Reductase Inhibition Assay
The overall workflow for screening and characterizing rhodanine derivatives as aldose reductase inhibitors involves several key stages, from initial reagent preparation to data analysis and determination of inhibitory potency.
Caption: High-Throughput Screening Workflow for ARIs.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH.[8][9]
Materials and Reagents:
-
Aldose Reductase (AR) Enzyme: Purified or recombinant rat lens aldose reductase.
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form): Prepare a stock solution (e.g., 20 mM) in sterile water. Aliquot and store at -20°C.[8]
-
Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.[8]
-
Rhodanine Derivatives (Test Compounds): Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Positive Control: A known aldose reductase inhibitor such as Epalrestat or Sulindac.[10][11]
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.2.[8]
-
Dithiothreitol (DTT): Prepare a 1 M stock solution.[8]
-
96-well UV-transparent microplates.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
AR Assay Buffer: Prepare 0.1 M potassium phosphate buffer (pH 6.2). Warm to room temperature before use.[8]
-
Enzyme Solution: Reconstitute or dilute the aldose reductase enzyme in cold assay buffer containing DTT (final concentration of 10 µM) to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-20 minutes. Keep the enzyme solution on ice.[8][9]
-
NADPH Working Solution: Dilute the NADPH stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM).[9]
-
Substrate Working Solution: Dilute the DL-Glyceraldehyde stock solution in the assay buffer to the desired final concentration (e.g., 4.7 mM).[9]
-
Test Compound Dilutions: Prepare serial dilutions of the rhodanine derivatives and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Plate Setup:
-
Add 170 µL of the AR Assay Buffer to each well of a 96-well microplate.[9]
-
Add 10 µL of the diluted rhodanine derivatives, positive control, or vehicle (for the enzyme control) to the appropriate wells.[9]
-
Add 10 µL of the prepared enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.[9]
-
Pre-incubate the plate at 37°C for 10-15 minutes.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the NADPH working solution and 10 µL of the substrate working solution to each well. The total reaction volume will be 200 µL.[9]
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader at 37°C.[9]
-
Record the absorbance every minute for 10-20 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank (non-enzymatic oxidation of NADPH) from all other rates.[9]
-
Determine the percent inhibition for each concentration of the rhodanine derivative using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100[9]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using a suitable software (e.g., GraphPad Prism).
-
Quantitative Data of Rhodanine Derivatives as Aldose Reductase Inhibitors
The following table summarizes the in vitro aldose reductase inhibitory activity of selected rhodanine derivatives from published studies.
| Compound ID | Structure/Substitution | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| 3a | Rhodanine-3-acetamide derivative | > Sulindac | Sulindac | Not specified | [10][11] |
| 3f | Rhodanine-3-acetamide derivative | 0.12 ± 0.01 | Sulindac | Not specified | [10][11] |
| 12B | Rhodanine derivative | 0.29 | Epalrestat | 0.40 | [12] |
| 15C | Rhodanine derivative | 0.35 | Epalrestat | 0.40 | [12] |
| 6 | Rhodanine-sulfonate hybrid | Ki = 0.43 | Epalrestat | Ki = 0.98 | [13] |
| 8 | Rhodanine-sulfonate hybrid | Ki = 0.48 | Epalrestat | Ki = 0.98 | [13] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Logical Relationship of the Aldose Reductase Inhibition Assay
The assay is based on a competitive enzymatic reaction where the rhodanine derivative competes with the substrate for binding to the active site of aldose reductase. The rate of the reaction is monitored by the consumption of NADPH.
Caption: Logical Flow of the Competitive Inhibition Assay.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vitro evaluation of rhodanine derivatives as aldose reductase inhibitors. By following these methodologies, researchers can effectively screen and characterize the potency of novel compounds, contributing to the development of potential therapeutics for diabetic complications. Careful optimization of assay conditions and adherence to the described procedures are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rhodanine-Sulfonate hybrids targeting aldose reductase: Synthesis, in vitro inhibition, molecular docking, and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Rhodanine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of rhodanine (B49660) compounds, including detailed protocols for their evaluation. Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document summarizes their spectrum of activity, mechanism of action, and provides standardized methods for assessing their efficacy.
Introduction to Rhodanine Compounds
Rhodanine (2-thioxo-4-thiazolidinone) is a versatile heterocyclic compound that serves as a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a broad range of biological activities, including potent antimicrobial and antifungal effects.[1][4] The ease of synthesis and the possibility of structural modifications at various positions of the rhodanine ring allow for the creation of large libraries of compounds with diverse pharmacological profiles.[2]
Studies have shown that rhodanine derivatives are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5][6] Their activity against Gram-negative bacteria and fungi is generally more limited, though some derivatives have shown promising results.[7][8][9]
Mechanism of Action
The antimicrobial and antifungal effects of rhodanine compounds are attributed to their interaction with various cellular targets. The specific mechanism can vary depending on the structural modifications of the rhodanine core.
Antibacterial Mechanisms:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Some rhodanine derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication and repair. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[5]
-
Inhibition of Thymidylate Kinase: In Escherichia coli, certain rhodanine-containing compounds have been identified as specific inhibitors of thymidylate kinase, an enzyme crucial for the synthesis of dTTP, a necessary precursor for DNA replication.[10]
Antifungal Mechanisms:
-
Inhibition of Protein Mannosyl Transferase 1 (PMT1): In fungi like Candida albicans, some rhodanine-3-acetic acid derivatives act as inhibitors of PMT1.[11] This enzyme is involved in the O-mannosylation of proteins, a critical process for cell wall integrity and virulence.[11]
An overview of a potential antibacterial mechanism is illustrated below:
Caption: Proposed antibacterial mechanism of rhodanine compounds.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for representative rhodanine compounds against various microbial strains, as reported in the literature.
Table 1: Antibacterial Activity of Rhodanine Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Rhodanine 2 (Rh 2) | MRSA (MIC₉₀) | 4 µM | - | [5][6] |
| Rhodanine 2 (Rh 2) | VRE (MIC₉₀) | 8 µM | - | [5][6] |
| Rhodanine 2 (Rh 2) | S. epidermidis | 4 µM | - | [5][6] |
| Rhodanine 2 (Rh 2) | Bacillus anthracis | 2-8 µM | - | [5][6] |
| Compound 2e | MDR S. aureus | 0.5-16 | - | [12] |
| Compound 17b | S. aureus | 0.125-8 | - | [12] |
| 5a | S. aureus | - | - | [13] |
| 7a | S. aureus | - | - | [13] |
| 5-(2,3,4-trifluorobenzylidene)-rhodanine | S. aureus | 0.5 | - | [13] |
| 5-(2,3,4-trifluorobenzylidene)-rhodanine | MRSA | 32 | - | [13] |
| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | MRSA | ≥15.62 µM | - | [9] |
Table 2: Antimicrobial Activity of Rhodanine Derivatives against Gram-Negative Bacteria and Fungi
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Rhodanine 1-7 | A. baumannii | >128 µM | - | [5][6] |
| Rhodanine 1-7 | E. coli | >128 µM | - | [5][6] |
| Rhodanine 1-7 | K. pneumoniae | >128 µM | - | [5][6] |
| Rhodanine 1-7 | P. aeruginosa | >128 µM | - | [5][6] |
| Rhodanine 1-7 | C. albicans | >64 µM | - | [5] |
| Compound 17b | A. baumannii | 8 | - | [12] |
| Rhodanine-3-acetic acid derivatives | C. albicans | - | - | [11] |
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Rhodanine compound stock solution (typically in DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with DMSO)
-
Resazurin (B115843) or INT (p-iodonitrotetrazolium violet) for viability indication (optional)
Protocol:
-
Prepare serial two-fold dilutions of the rhodanine compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the rhodanine compound dilutions, positive control, and negative control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
-
Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change indicates viable cells. The MIC is the lowest concentration where no color change occurs.
Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland
-
Rhodanine compound solution
-
Positive control (standard antibiotic disk)
-
Negative control (disk with solvent)
-
Sterile swabs
Protocol:
-
Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the surface of an MHA plate.
-
Impregnate sterile paper disks with a known concentration of the rhodanine compound solution (e.g., 20 µL of a 1 mg/mL solution).
-
Allow the solvent to evaporate from the disks in a sterile environment.
-
Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC broth microdilution assay
-
Agar plates (MHA for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette or loop
Protocol:
-
Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
The MBC or MFC is the lowest concentration of the rhodanine compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Cytotoxicity Assay
It is crucial to assess whether the antimicrobial activity of a compound is specific to microbial cells and not a result of general cellular toxicity.[5]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Rhodanine compound dilutions
-
MTT or MTS reagent for cell viability assessment
-
Plate reader
Protocol:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the rhodanine compound.
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
Add the MTT or MTS reagent to each well and incubate for a few hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that causes 50% cell death).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for antimicrobial screening and the logical relationship in evaluating rhodanine compounds.
Caption: A typical workflow for antimicrobial screening of rhodanine compounds.
Caption: Logical relationship for evaluating a rhodanine compound's potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates | PLOS One [journals.plos.org]
- 6. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, rhodanine (B49660), to a carbonyl group of an aldehyde, 4-dimethylaminobenzaldehyde, followed by a dehydration reaction to yield the final product. The reaction is typically catalyzed by a weak base.
Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?
Low or no product yield can be attributed to several factors:
-
Inactive Reactants: Ensure the purity and reactivity of both rhodanine and 4-dimethylaminobenzaldehyde. Impurities in the aldehyde can inhibit the reaction.
-
Inefficient Catalyst: The choice and amount of catalyst are critical. Weak bases like sodium acetate (B1210297) in acetic acid, piperidine, or ammonium (B1175870) acetate are commonly used. Ensure the catalyst has not degraded.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. The reaction may require heating to proceed at an adequate rate.
-
Poor Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to occur efficiently.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
A common side reaction in Knoevenagel condensations is the self-condensation of the aldehyde. To minimize this, the aldehyde can be added slowly to the reaction mixture containing rhodanine and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction's progress. A spot corresponding to the starting materials (rhodanine and 4-dimethylaminobenzaldehyde) should diminish over time, while a new, more conjugated, and typically more colored spot for the product, this compound, should appear and intensify. An appropriate eluent system, such as ethyl acetate/petroleum ether (1:1), can be used.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of Reactants | Ensure 4-dimethylaminobenzaldehyde is pure and free from acidic impurities. Recrystallize or purify the starting materials if necessary. |
| Catalyst Inactivity | Use a fresh batch of the base catalyst (e.g., sodium acetate, piperidine, ammonium acetate). Ensure it is anhydrous if the reaction is sensitive to water. | |
| Reaction Temperature | Gradually increase the reaction temperature. Many Knoevenagel condensations require heating (e.g., refluxing in ethanol (B145695) or acetic acid) to proceed efficiently. | |
| Choice of Solvent | If solubility is an issue, consider switching to a more polar solvent like ethanol, acetic acid, or dimethylformamide (DMF). | |
| Formation of Side Products | Aldehyde Self-Condensation | Add the 4-dimethylaminobenzaldehyde solution dropwise to the mixture of rhodanine and catalyst over a period of time. |
| Difficulty in Product Isolation | Product Precipitation | If the product precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration. |
| Purification Challenges | If the crude product is impure, recrystallization from a suitable solvent such as ethanol or acetic acid is a common and effective purification method. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a standard method for the Knoevenagel condensation of rhodanine and 4-dimethylaminobenzaldehyde.
Materials:
-
Rhodanine
-
4-dimethylaminobenzaldehyde
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine (1 equivalent) and 4-dimethylaminobenzaldehyde (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure this compound as a reddish-orange solid.
Data Presentation
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |
| Sodium Acetate | Acetic Acid | Reflux | ~85-95 |
| Piperidine | Ethanol | Reflux | ~80-90 |
| Ammonium Acetate | Acetic Acid | Reflux | ~80-90 |
| Glycine | Solvent-free | 90 | Good to excellent |
| 2-hydroxy ethylammonium (B1618946) acetate | Solvent-free | 90 | High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Effect of Solvent on Reaction Efficiency
| Solvent | Polarity | Typical Reaction Time | General Outcome |
| Acetic Acid | Polar Protic | 2-4 hours | High yield, acts as both solvent and catalyst promoter. |
| Ethanol | Polar Protic | 3-6 hours | Good yield, common for recrystallization. |
| DMF | Polar Aprotic | 1-3 hours | High yield, good for poorly soluble reactants. |
| Toluene | Non-polar | 6-12 hours | Lower yield, less common for this specific synthesis. |
| Solvent-free | N/A | 0.5-2 hours | Often high yield with appropriate catalyst, environmentally friendly. |
Visualizations
Caption: Knoevenagel condensation reaction mechanism.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine Staining
Welcome to the technical support center for 5-(4-Dimethylaminobenzylidene)rhodanine staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their staining experiments for reliable and reproducible results.
Troubleshooting Guide
This section addresses common problems encountered during the this compound staining procedure in a question-and-answer format.
Question: Why am I observing weak or no staining in my positive control tissue?
Answer: Weak or absent staining in a known positive control, such as a liver tissue section from a subject with Wilson's disease, can be due to several factors:
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Insufficient Incubation: The incubation time may be too short. Depending on the temperature, staining can take from one hour to overnight.[1][2][3][4]
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Incorrect Temperature: The incubation temperature might be suboptimal. Common protocols use temperatures ranging from 37°C to 60°C.[1][2][3][4]
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Depleted Staining Solution: The working rhodanine (B49660) solution should be prepared fresh before use.[1][5] Stock solutions, while stable for some time when refrigerated, should not be used beyond their recommended shelf life.[5]
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Stain Leaching: Exposure to certain mounting media, particularly those containing xylene, can leach the rhodanine stain from the tissue, leading to a decrease in signal intensity.[1][5] It is also advised to dehydrate quickly through alcohols and avoid leaving slides in xylene for extended periods before coverslipping.[1][5]
-
Low Copper Concentration in Control: Some controls, like fetal liver, may not have a high enough copper concentration to produce a strong signal. Using a control with a confirmed high copper content, such as a liver sample from a diagnosed case of Wilson's disease, is recommended.[3]
Question: My stained sections show high background staining. How can I reduce it?
Answer: High background staining can obscure specific signals and make interpretation difficult. Here are some potential causes and solutions:
-
Overstaining: Staining at 60°C may sometimes result in background staining.[1] Consider reducing the incubation time or lowering the temperature to 37°C and incubating for a longer period.[3]
-
Inadequate Rinsing: Insufficient rinsing after the staining step can leave behind excess stain that is not specifically bound. Ensure thorough rinsing with distilled water as specified in the protocol.[1][5]
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Precipitate in Staining Solution: The rhodanine solution may contain precipitate. While some protocols suggest not filtering the solution to maintain staining intensity, if excessive background is an issue, filtering the working solution through coarse filter paper before use may help.[3][5]
Question: I am observing crystalline precipitates on my tissue sections. What is the cause and how can I prevent this?
Answer: Crystalline artifacts on the tissue can be due to the precipitation of the rhodanine dye.
-
Solution Instability: Ensure the rhodanine is fully dissolved when preparing the stock and working solutions. The stock solution is typically made in absolute ethanol (B145695).[1][5]
-
Pouring Off Hot Solution: When incubating at higher temperatures, it is recommended to pour off the warm working rhodanine solution at the end of the incubation period to avoid the formation of precipitate on the slides as it cools.[2]
Question: The color of my copper deposits is not the expected brick red. What could be wrong?
Answer: The expected result for copper deposits is a brick red to orange color.[1][4] An unexpected color could be due to:
-
Incorrect Counterstaining: If a counterstain like hematoxylin (B73222) is used, ensure it is applied for the correct duration and properly differentiated to avoid masking the copper signal. The nuclei should be a pale blue.[1]
-
pH of Staining Solution: The pH of the staining solution can influence the final color. While many protocols do not specify pH adjustment, using buffered solutions as indicated in some kits may provide more consistent results.[4]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: this compound (DMABR) is a chelating agent that has a high affinity for copper-associated proteins in tissue sections. It is suggested that rhodanine demonstrates the protein to which copper is bound, rather than the copper itself.[5][6] This binding results in the formation of a colored complex, allowing for the visualization of copper deposits, which is particularly useful in the diagnosis of conditions like Wilson's disease where excess copper accumulates in the liver.[1][6][7]
Q2: What is the optimal fixative for tissues that will be stained with rhodanine?
A2: 10% neutral buffered formalin is a commonly used and effective fixative for tissues intended for rhodanine staining.[5][7]
Q3: How should I prepare and store the rhodanine staining solutions?
A3: A saturated stock solution of this compound is typically prepared in absolute ethanol and can be stored at 4°C for several months.[1][5] The working solution should be prepared fresh before each use by diluting the stock solution.[5]
Q4: Can this stain be used for quantitative analysis of copper?
A4: Yes, rhodanine staining can be used for semi-quantitative and quantitative analysis. Digital image analysis of rhodanine-stained liver sections has been shown to be highly correlated with measured copper concentrations and more accurate than qualitative scoring.[8]
Q5: Is a counterstain necessary?
A5: A light counterstain, such as Mayer's hematoxylin, is often used to visualize cell nuclei, providing anatomical context to the copper deposits.[1][5] It is important to keep the counterstaining light so that it does not obscure the specific brick-red copper staining.[1]
Experimental Protocols
Standard Rhodanine Staining Protocol for Paraffin (B1166041) Sections
This protocol is a synthesis of common methodologies.[1][2][5]
Reagents:
-
Stock Rhodanine Solution:
-
5-(p-dimethylaminobenzylidene)rhodanine: 0.2 g
-
Absolute ethanol: 100 ml
-
Mix well to dissolve. Store refrigerated at 4°C. Stable for up to 3 months.[5]
-
-
Working Rhodanine Solution (Prepare Fresh):
-
Stock Rhodanine Solution
-
Shake the stock solution before use. Some protocols may require dilution, while others use it directly.[5]
-
-
Mayer's Hematoxylin
-
Acid Alcohol
-
Scott's Tap Water Substitute (or other bluing agent)
-
Distilled Water
-
Dehydrating Alcohols (e.g., 95%, 100%)
-
Clearing Agent (e.g., Xylene)
-
Mounting Medium (Permount is recommended to prevent fading) [5]
Procedure:
-
Deparaffinize sections and hydrate (B1144303) to distilled water.
-
Incubate slides in the working rhodanine solution. See the table below for incubation options.
-
After incubation, rinse well in several changes of distilled water.
-
Counterstain lightly with Mayer's hematoxylin for approximately 5-10 seconds.
-
Rinse in distilled water.
-
Differentiate briefly in acid alcohol.
-
Wash in water.
-
Blue the sections in Scott's tap water substitute.
-
Wash in water for 5 minutes.
-
Dehydrate quickly through graded alcohols.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
Quantitative Data Summary
| Parameter | Value | Notes | Source(s) |
| Tissue Section Thickness | 4-5 microns | Standard for paraffin sections. | [5] |
| Incubation Temperature | 37°C | For overnight incubation (approx. 18 hours). | [2][3][4] |
| 56-60°C | For shorter incubation times (1-3 hours). | [1][2][4] | |
| Incubation Time | 1-3 hours | When incubating at 60°C. Check microscopically after 1 hour. | [1][2] |
| 18 hours (overnight) | When incubating at 37°C. | [2][3][4] | |
| Stock Solution Stability | Up to 3 months | When stored refrigerated. | [5] |
Visual Guides
Experimental Workflow for Rhodanine Staining
Caption: A flowchart of the this compound staining protocol.
Troubleshooting Logic for Weak or No Staining
References
- 1. Rhodanine Staining Protocol - IHC WORLD [ihcworld.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. reddit.com [reddit.com]
- 4. bio-optica.it [bio-optica.it]
- 5. webpath.med.utah.edu [webpath.med.utah.edu]
- 6. clinisciences.com [clinisciences.com]
- 7. biognost.com [biognost.com]
- 8. Digital image analysis of rhodanine-stained liver biopsy specimens for calculation of hepatic copper concentrations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine (DMAR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the non-specific binding of 5-(4-Dimethylaminobenzylidene)rhodanine (DMAR) and other rhodanine (B49660) derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAR) and why is it problematic in screening assays?
A1: this compound (DMAR) is a small molecule that belongs to the rhodanine class of compounds. While it has been reported to exhibit a range of biological activities, it is also classified as a Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to produce false-positive results in high-throughput screening (HTS) due to their tendency to interact non-specifically with multiple biological targets and assay components.[1][2]
Q2: What are the primary mechanisms behind the non-specific binding of DMAR?
A2: The non-specific binding of DMAR and other rhodanine derivatives can be attributed to several mechanisms:
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Aggregation: These compounds can form aggregates in solution, which can then sequester and non-specifically inhibit proteins.
-
Protein Reactivity: The rhodanine scaffold contains reactive moieties that can covalently modify proteins, particularly those with reactive cysteine residues.
-
Assay Interference: DMAR is a colored compound and can interfere with absorbance-based assays. It can also exhibit fluorescence, which may interfere with fluorescence-based readouts.[3][4][5]
-
Promiscuous Binding: The rhodanine core has a high density of sites for polar and hydrogen bond interactions, leading to binding at numerous off-target sites.
Q3: How can I identify if DMAR is causing non-specific effects in my assay?
A3: Several indicators may suggest non-specific activity:
-
A very steep dose-response curve.
-
Inhibition that is not saturable at high compound concentrations.
-
Discrepancies in activity when using different assay formats (e.g., biochemical vs. cell-based).
-
Activity that is highly sensitive to changes in assay conditions, such as the presence of detergents or reducing agents.
-
Confirmation of DMAR as a hit in multiple, unrelated screening campaigns.
Troubleshooting Guides
Issue 1: High background or false positives in biochemical assays.
This is a common issue when working with DMAR due to its propensity for non-specific interactions.
Troubleshooting Steps:
-
Incorporate Detergents: The inclusion of non-ionic detergents in your assay buffer can help to disrupt compound aggregates and reduce non-specific binding. Start with a low concentration and optimize as needed.
Detergent Starting Concentration Notes Tween-20 0.01% (v/v) A mild detergent, generally well-tolerated by most enzymes.[6] Triton X-100 0.01% (v/v) More stringent than Tween-20; may impact some protein activity.[7][8] -
Add a Carrier Protein: A non-reactive protein can be added to the assay buffer to block non-specific binding sites on the assay plate and interact with promiscuous compounds.
Carrier Protein Typical Concentration Bovine Serum Albumin (BSA) 0.1 - 1 mg/mL Casein 0.1% (w/v) -
Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors that act by aggregation will often show a strong dependence.
-
Run Control Experiments:
Issue 2: Irreproducible results or time-dependent inhibition.
This may be due to covalent modification of the target protein or instability of the compound.
Troubleshooting Steps:
-
Include Reducing Agents with Caution: If your target protein contains critical disulfide bonds, the use of reducing agents should be carefully considered. However, for many proteins, their inclusion can prevent non-specific disulfide bond formation with reactive compounds. The choice of reducing agent can significantly impact the observed potency of an inhibitor.[11][12]
Reducing Agent Typical Concentration Dithiothreitol (DTT) 1 - 5 mM Tris(2-carboxyethyl)phosphine (TCEP) 0.1 - 0.5 mM -
Pre-incubation Studies: To test for time-dependent inhibition, which may indicate covalent modification, pre-incubate the enzyme with DMAR for varying amounts of time before adding the substrate. A time-dependent decrease in activity suggests irreversible inhibition.
-
Dialysis or Rapid Dilution: To differentiate between reversible and irreversible inhibition, incubate the target protein with a high concentration of DMAR, and then remove the compound by dialysis or rapid dilution. If enzyme activity is restored, the inhibition is likely reversible.
Issue 3: Interference with assay readout.
DMAR's physical properties can directly interfere with detection methods.
Troubleshooting Steps:
-
Correct for Compound Absorbance/Fluorescence: Run control wells containing DMAR at the concentrations used in the assay but without the target protein to measure its intrinsic absorbance or fluorescence. Subtract this background from your experimental values.
-
Use Red-Shifted Fluorophores: If using a fluorescence-based assay, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted). This can minimize interference from auto-fluorescent compounds which are more commonly blue or green fluorescent.[3][5]
-
Biophysical Validation: Use label-free techniques to confirm a direct interaction between DMAR and the target protein. These methods are less prone to artifacts from compound aggregation or assay interference.
Experimental Protocols
Protocol 1: Standard Biochemical Assay with Mitigation for Non-Specific Binding
-
Prepare Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, and 0.1 mg/mL BSA.
-
Compound Preparation: Prepare a 10 mM stock solution of DMAR in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Procedure: a. Add 2 µL of the DMAR dilution to the wells of a microplate. b. Add 48 µL of the target protein in assay buffer to each well. c. Incubate for 30 minutes at room temperature. d. Initiate the reaction by adding 50 µL of the substrate in assay buffer. e. Monitor the reaction progress using an appropriate detection method (e.g., absorbance, fluorescence).
-
Controls:
-
Positive Control: A known inhibitor of the target.
-
Negative Control: DMSO vehicle alone.
-
No Enzyme Control: To determine background signal.
-
Compound Interference Control: DMAR in assay buffer without the enzyme.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[13][14][15][16]
-
Sample Preparation:
-
Protein: Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The final protein concentration should be 10-50 µM.
-
Ligand: Dissolve DMAR in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure the DMSO concentration is identical in both the protein and ligand solutions (typically <1%).
-
-
ITC Experiment: a. Load the protein solution into the sample cell and the DMAR solution into the injection syringe. b. Set the experimental temperature (e.g., 25 °C). c. Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.[17][18]
-
Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Running Buffer: Use a buffer similar to the biochemical assay buffer, such as 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 (Tween-20).
-
Binding Analysis: a. Inject a series of concentrations of DMAR in running buffer over the immobilized protein surface. b. Monitor the association and dissociation phases in real-time. c. Regenerate the sensor surface between injections if necessary.
-
Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Caption: Workflow for validating hits from HTS to mitigate PAINS.
Caption: Mechanisms of DMAR's non-specific binding and their consequences.
References
- 1. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 8. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 18. mdpi.com [mdpi.com]
improving solubility of 5-(4-Dimethylaminobenzylidene)rhodanine for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 5-(4-Dimethylaminobenzylidene)rhodanine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1] A solubility of up to 20 mg/mL in DMSO has been reported.[1] For applications where DMSO is unsuitable, acetone (B3395972) is a viable alternative, as the compound is moderately soluble in it.[1][2]
Q2: My compound is fully dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?
A2: This common issue is known as "precipitation upon dilution".[3] It occurs because this compound is insoluble in water.[1][2][4] When the DMSO stock is added to an aqueous solution, the compound is transferred to a solvent system where its solubility is significantly lower, causing it to crash out of solution.
Q3: How can I prevent the compound from precipitating when preparing my aqueous working solutions?
A3: Several strategies can mitigate precipitation:
-
Lower the Stock Concentration: Preparing a more dilute initial stock solution in DMSO can sometimes prevent precipitation upon further dilution into the aqueous buffer.[3]
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final assay volume, first perform an intermediate dilution into a smaller volume of your assay buffer or PBS.[3] This gradual change in solvent composition can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): Maintaining a minimal final concentration of DMSO (e.g., 0.1% to 0.5%) in your assay can help maintain compound solubility.[3] It is critical to first determine the DMSO tolerance of your specific assay or cell line using a vehicle control.[3]
-
Use Co-solvents or Surfactants: In some cases, the inclusion of co-solvents or non-ionic surfactants (like Tween-20 or Triton X-100) at low concentrations in the assay buffer can improve the solubility of hydrophobic compounds.[5]
Q4: Could inconsistent assay results be related to solubility issues?
A4: Yes. Poor solubility can lead to the formation of compound aggregates or colloids, which are a major source of assay interference.[6][7] These aggregates can non-specifically modulate protein function, leading to artifacts such as steep dose-response curves or irreproducible results.[7] If you observe such behavior, it is crucial to investigate potential compound aggregation.
Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes its known solubility characteristics.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][4] |
| DMSO | 20 mg/mL | [1] |
| Acetone | Moderately Soluble | [1][2] |
| Dioxane | Soluble (0.1g / 10mL, hot) | [8] |
| Formic Acid (85%) | Very Soluble | [9] |
| Pyridine | Very Soluble | [9] |
| Ethyl Acetate | Very Soluble | [9] |
| Chloroform | Very Slightly Soluble | [1][2] |
| Diethyl Ether | Very Slightly Soluble | [1][2] |
| Benzene | Very Slightly Soluble | [1][2] |
| Ethanol | Very Slightly Soluble | [9] |
Troubleshooting Guide
Use this guide to address specific problems encountered during your experiments.
| Problem | Recommended Solution(s) |
| Compound powder does not dissolve in DMSO. | 1. Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power. 2. Apply Gentle Heating: Warm the solution to 37°C to increase solubility.[3] 3. Use Sonication: Place the vial in an ultrasonic bath to aid dissolution.[3] |
| Precipitate forms immediately upon dilution into aqueous buffer. | 1. Revise Dilution Protocol: Implement a two-step or serial dilution method. See Protocol 2 below for a detailed workflow. 2. Lower Final Concentration: Test lower final concentrations of the compound in your assay. 3. Add Detergent: If compatible with your assay, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregate formation.[7] |
| Assay shows inconsistent results or a very steep dose-response curve. | 1. Suspect Aggregation: These are classic signs of assay interference by compound aggregates.[7] 2. Run a Detergent Counter-Screen: Repeat a key experiment with and without 0.01% Triton X-100 in the buffer. A significant reduction in compound activity in the presence of detergent strongly suggests aggregation is the cause.[7] 3. Centrifugation Test: Before running the assay, centrifuge the prepared working solution at high speed (~15,000 x g) for 30 minutes.[7] Test the supernatant. A loss of activity compared to the uncentrifuged solution indicates that active aggregates were pelleted.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.64 mg of this compound (MW: 264.37 g/mol ).
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic bath for 5-10 minutes or warm gently to 37°C until all solid material is dissolved, resulting in a clear, red-orange solution.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions (Anti-Precipitation Method)
This protocol uses a two-step dilution to minimize precipitation when transferring the compound from DMSO to an aqueous buffer. This example is for preparing a 10 µM final solution.
-
Prepare Intermediate Dilution (1:10):
-
Dispense 90 µL of your final assay buffer into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer.
-
Immediately mix gently by flicking the tube or pipetting up and down. Do not vortex vigorously. This creates a 1 mM intermediate solution in 10% DMSO.
-
-
Prepare Final Dilution (1:100):
-
Add the required volume of the 1 mM intermediate solution to the final volume of your assay buffer to achieve the desired concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer to get a final concentration of 10 µM.
-
The final DMSO concentration in this example will be 0.1%.
-
-
Prepare Vehicle Control: Always prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain the compound.
Visualizations
The following diagrams illustrate key workflows and concepts for handling poorly soluble compounds.
Caption: Troubleshooting workflow for solubility and assay issues.
Caption: Recommended workflow for preparing aqueous working solutions.
Caption: Conceptual pathway of compound aggregation in aqueous solutions.
References
- 1. This compound 97 536-17-4 [sigmaaldrich.com]
- 2. This compound - ideal solutions [idealmedical.co.za]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 536-17-4 [m.chemicalbook.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | 536-17-4 [chemicalbook.com]
- 9. p-Dimethylaminobenzalrhodanine - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Dimethylaminobenzylidene)rhodanine solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What could be the cause?
A1: A color change in your this compound solution is a primary indicator of degradation. This can be caused by several factors, including:
-
Hydrolysis: The rhodanine (B49660) ring is susceptible to hydrolysis, especially under neutral to alkaline conditions. This can lead to the formation of thioenolate and other degradation products, which may have different colors.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
-
Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.
-
Reaction with Solvents: While generally stable in many organic solvents, prolonged storage or heating in certain solvents, like DMSO, can sometimes lead to the formation of adducts or degradation products.
It is recommended to prepare fresh solutions and protect them from light and extreme pH values.
Q2: I am observing a precipitate in my this compound solution. Why is this happening?
A2: Precipitation can occur due to several reasons:
-
Poor Solubility: this compound is practically insoluble in water and has varying solubility in organic solvents.[1] If the concentration of your solution exceeds its solubility limit in the chosen solvent, precipitation will occur. Ensure you are using a suitable solvent and not exceeding the solubility limit.
-
Temperature Effects: Changes in temperature can affect solubility. If a saturated solution is prepared at an elevated temperature and then cooled, the compound may precipitate out.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time as the compound degrades.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but ensure the solvent is suitable for freezing to avoid precipitation.
-
Protected from light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Stored under an inert atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
-
Prepared Freshly: Whenever possible, it is best to prepare solutions fresh before use to ensure the highest purity and avoid complications from degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over time.
-
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Degradation | Prepare fresh solutions for each experiment. If using a stock solution, perform a quality check (e.g., via HPLC) before use to ensure its integrity. |
| pH Instability | Ensure the pH of your experimental medium is controlled and is in a range where the compound is stable (typically acidic pH is preferred for rhodanine derivatives to minimize hydrolysis). Use appropriate buffer systems. |
| Photodegradation | Protect your experimental setup from light, especially if the experiment is run over a long period. Use amber-colored labware or cover your setup with aluminum foil. |
| Solvent Effects | If using DMSO for stock solutions, be aware of potential reactivity over time. For sensitive experiments, consider preparing fresh dilutions from a solid stock or using an alternative solvent where the compound is stable. |
Issue 2: Difficulty in Dissolving the Compound
Symptoms:
-
Solid material does not fully dissolve in the chosen solvent.
-
Formation of a suspension instead of a clear solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | Refer to solubility data. This compound is moderately soluble in acetone (B3395972) and soluble in hot dioxane.[1] It is practically insoluble in water.[1] |
| Low Temperature | Gently warm the solution to aid dissolution, but be cautious as heat can accelerate degradation. Use of an ultrasonic bath can also be helpful. |
| Supersaturation | Ensure you are not exceeding the solubility limit of the compound in the chosen solvent at a given temperature. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general stability information for rhodanine derivatives.
| Condition | Effect on Rhodanine Derivatives | Recommendation |
| pH | Increased degradation (hydrolysis) at neutral to alkaline pH.[2] | Maintain acidic to neutral pH (below 7) for solutions. |
| Light | Susceptible to photodegradation. | Protect solutions from light. |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (2-8 °C or frozen). |
| Solvent | Some rhodanine derivatives show instability in DMSO over time. | Use freshly prepared DMSO solutions. Consider alternative solvents if long-term stability is required. |
| Oxygen | Potential for oxidation. | Store under an inert atmosphere for long-term stability. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the desired volume of a suitable solvent (e.g., acetone, DMSO) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in a tightly sealed amber vial at 2-8 °C for short-term use or at -20 °C for longer-term storage.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the stability of a this compound solution. A specific stability-indicating method would need to be developed and validated.
-
Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detector at the λmax of the compound (approximately 460 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 60 °C.
-
Photodegradation: Expose the solution to a UV lamp.
-
-
Sample Analysis:
-
At various time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
reducing background in rhodanine-based histological staining
Welcome to the technical support center for rhodanine-based histological staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving optimal staining results with a focus on minimizing background.
Troubleshooting Guides
High background staining can obscure specific signals, leading to difficulties in interpretation and inaccurate results. The following guides address common issues encountered during rhodanine-based staining protocols.
Issue 1: High or Non-Specific Background Staining
One of the most common challenges with rhodanine (B49660) staining is the presence of diffuse, non-specific background color that can mask the specific brick-red precipitate of copper deposits.
Troubleshooting Workflow for High Background
Technical Support Center: Knoevenagel Condensation of Rhodanines
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming poor yields in the Knoevenagel condensation of rhodanines.
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel condensation of rhodanines a critical reaction in drug discovery? A1: The Knoevenagel condensation is a fundamental method for forming carbon-carbon bonds, which is essential for synthesizing a wide range of substituted alkenes.[1] For rhodanines, this reaction typically occurs at the active methylene (B1212753) group at the C-5 position, allowing for the introduction of various aryl or alkylidene substituents.[2] The resulting 5-arylidenerhodanine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3]
Q2: What is the basic mechanism of the Knoevenagel condensation with rhodanine (B49660)? A2: The reaction is a nucleophilic addition of an active hydrogen compound (rhodanine) to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction where a water molecule is eliminated.[4] The process is typically catalyzed by a weak base, which deprotonates the active methylene group on the rhodanine ring to form a carbanion.[4] This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate that subsequently loses water to form the final α,β-unsaturated product.[5]
Q3: What are the most common reasons for poor yields in this reaction? A3: Low yields in the Knoevenagel condensation of rhodanines can often be traced back to several key factors:
-
Inefficient Catalysis: The chosen catalyst may be inappropriate for the substrates, degraded, or used in a suboptimal amount.[6]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role and may not be optimized.[7]
-
Reactant Quality and Reactivity: The purity of the rhodanine and the aldehyde is crucial, and steric hindrance on either reactant can impede the reaction.[7][8]
-
Presence of Water: As water is a byproduct, its accumulation can shift the reaction equilibrium back towards the reactants, reducing the final yield.[6][9]
Troubleshooting Guide for Poor Yield
Issue 1: My reaction yield is low or non-existent.
Q: I'm not getting the expected yield. What should I check first? A: A systematic approach is best. Start by evaluating your catalyst, then move to reaction conditions and reactants.
Possible Cause & Solution: Catalyst Inefficiency
-
Problem: The base catalyst is not effective enough to deprotonate the rhodanine's active methylene group. Using a strong base can cause the aldehyde to self-condense.[4][7]
-
Solution:
-
Verify Catalyst Quality: Ensure your catalyst (e.g., piperidine (B6355638), pyridine, ammonium (B1175870) acetate) is not old or degraded.[8]
-
Optimize Catalyst Choice: Weak bases are generally preferred.[6] Consider alternatives like ionic liquids (ILs), deep eutectic solvents (DES), or heterogeneous catalysts, which have shown high efficacy.[3][9][10] For instance, a L-proline-based deep eutectic solvent has been reported to give high yields without a separate catalyst.[3]
-
Use Heterogeneous Catalysts: For easier separation and recycling, consider solid catalysts like CuFe₂O₄ nanoparticles or hydroxyapatite (B223615), which have demonstrated excellent yields, often in greener solvents like water or under solvent-free conditions.[1][10]
-
Possible Cause & Solution: Suboptimal Reaction Conditions
-
Problem: The chosen solvent, temperature, or reaction time is hindering the reaction.
-
Solution:
-
Solvent Selection: The solvent choice is critical.[6] Polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates.[5][11] However, green alternatives like ethanol (B145695) and water have also proven highly effective.[5][10] Solvent-free conditions, particularly with microwave assistance, can also dramatically improve yields.[1][12]
-
Temperature Optimization: Many Knoevenagel condensations benefit from gentle heating (e.g., 60–90 °C) to increase the reaction rate.[9][13] However, excessively high temperatures can promote side reactions.[6] Monitor progress with Thin Layer Chromatography (TLC) to avoid prolonged heating.[8]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and increase yields, often turning a low-yield reaction into a high-yield one.[14][15][16]
-
Possible Cause & Solution: Reactant Issues
-
Problem: The aldehyde is unreactive, sterically hindered, or the reactants are impure.
-
Solution:
-
Assess Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups are generally more reactive.[8][10] Aldehydes with bulky groups near the carbonyl (ortho-substituents) may react slower due to steric hindrance and require longer reaction times or higher temperatures.[7][8]
-
Ensure Purity: Use pure starting materials, as impurities can interfere with the reaction.[17]
-
Possible Cause & Solution: Water Inhibition
-
Problem: The water produced during the condensation is inhibiting the reaction from reaching completion.[6]
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding molecular sieves to the reaction mixture.[6][9]
Issue 2: My reaction produces significant side products.
Q: My TLC plate shows multiple spots, and the final product is impure. How can I minimize side reactions? A: Side product formation is often related to overly harsh conditions or incorrect stoichiometry.
-
Problem: The most common side reactions are self-condensation of the aldehyde and Michael addition of a second rhodanine molecule to the α,β-unsaturated product.[7]
-
Solution:
-
Use a Weak Base: Strong bases can promote the self-condensation of enolizable aldehydes. Stick to weak amine bases or ammonium salts.[4][7]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of rhodanine to aldehyde. A slight excess of the active methylene compound can sometimes be beneficial.[9]
-
Slow Addition: Add the aldehyde slowly to the mixture of rhodanine and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.[7]
-
Monitor the Reaction: Use TLC to track the consumption of starting materials. Stop the reaction as soon as the limiting reagent has disappeared to prevent the formation of further byproducts.[9]
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Catalyst on Yield in Rhodanine Knoevenagel Condensation
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuFe₂O₄ NPs (20mg) | Benzaldehyde | Water | 120 | 30-40 min | 85-95 | [10] |
| Proline/Glycerol DES | Vanillin | Pro/Gly (1:2) | 60 | 1 h | 94 | [3][13] |
| [Et₃NH][HSO₄] (20 mol%) | Benzaldehyde | Ionic Liquid | 80 | 20 min | High | [10] |
| Piperidine (cat.) | 2-Methoxybenzaldehyde | Ethanol | Reflux | N/A | High | [4] |
| None (Microwave) | Various Aromatic | None | N/A (MW) | 2-5 min | 85-95 | [14] |
| Hydroxyapatite (Microwave) | 4-Nitrobenzaldehyde | None | 76 (MW) | 1 h | 96 | [1] |
| Diisopropyl Ethyl Ammonium Acetate | Benzaldehyde | DIPEAc | Room Temp | 40 min | 93 | |
Table 2: Effect of Solvent on Knoevenagel Condensation Yield
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|---|
| Water | CuFe₂O₄ NPs | 120 | 30-40 min | 85-95 | Green and effective for heterogeneous catalysis. | [10] |
| Ethanol | Piperidine | Reflux | 1-3 h | Good-High | Common protic solvent, allows for easy product precipitation. | [8] |
| Toluene | Piperidine | Reflux | Several hours | Moderate-High | Allows for azeotropic removal of water. | [6][11] |
| DMF | Hydrotalcite | Room Temp | < 1 h | >99 | Polar aprotic solvent, often leads to faster reactions. | [5][11] |
| Solvent-Free | [TMG][Lac] | 90 | Minutes | Excellent | Environmentally friendly, often used with microwave or ILs. |[18] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Piperidine Catalyst in Ethanol This protocol is a standard method for Knoevenagel condensation.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve rhodanine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL).[8]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol, ~10 mol%).[7]
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir.[8]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 ethyl acetate:benzene eluent).[10] The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.[8]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[8] The product can be further purified by recrystallization if necessary.[19]
Protocol 2: High-Yield Microwave-Assisted Solvent-Free Synthesis This protocol leverages microwave energy for a rapid and efficient reaction.
-
Setup: In a microwave-safe reaction vessel, combine rhodanine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of a solid catalyst like porous calcium hydroxyapatite (e.g., 20 mg).[1][10]
-
Mixing: Mix the solids thoroughly with a spatula.
-
Reaction: Place the vessel in a microwave reactor and irradiate (e.g., at a power level sufficient to maintain a temperature of 70-120°C) for 2-10 minutes.[1][14]
-
Monitoring: Optimization may be required. Run initial small-scale reactions at varying times to find the optimal endpoint.
-
Work-up: After cooling, add a solvent like methanol (B129727) or ethanol to the vessel and stir to dissolve/suspend the product.
-
Isolation: Filter to remove the heterogeneous catalyst. The product can then be precipitated by cooling or by adding water, followed by vacuum filtration to collect the pure solid.[14]
Visualizations
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Caption: Key parameter relationships influencing reaction outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted synthesis of rhodamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. physics.emu.edu.tr [physics.emu.edu.tr]
interference of other metal ions in silver detection with rhodanine
This technical support center provides guidance for researchers, scientists, and drug development professionals using rhodanine-based assays for silver detection. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on the interference of other metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind silver detection using rhodanine (B49660)?
The detection of silver ions (Ag⁺) using rhodanine, or its derivatives like p-dimethylaminobenzalrhodanine, is a colorimetric method. In an acidic solution, rhodanine reacts with silver ions to form a reddish-colored complex.[1] The intensity of the color produced is proportional to the concentration of silver, allowing for quantitative analysis. The reaction involves the formation of a coordination complex between the silver ion and the rhodanine molecule.
Q2: Which metal ions are known to interfere with silver detection by rhodanine?
Several metal ions can interfere with the rhodanine-based silver assay by forming their own colored complexes with the reagent or by precipitating under the assay conditions. The most commonly cited interfering ions include:
-
Cuprous (Cu⁺) and Mercurous (Hg₂²⁺) ions: These ions are known to form colored precipitates with rhodanine, similar to silver.[1]
-
Gold (Au³⁺), Palladium (Pd²⁺), and Rhodium (Rh³⁺): These precious metals can also react with rhodanine and cause interference.
-
Copper (Cu²⁺): In certain applications, such as the determination of free cyanide in mining solutions where silver nitrate (B79036) titration with a rhodanine indicator is used, copper is a significant interferent, leading to an overestimation of the target analyte.[2][3]
-
Thiosulfate (S₂O₃²⁻): This anion can also interfere, particularly in the context of cyanide analysis in gold leaching processes.[2][4]
Q3: Are there any metal ions that generally do not interfere with the assay?
While selectivity can be condition-dependent, several divalent cations are often cited as having high selectivity, meaning they are less likely to interfere at typical concentrations. These include:
-
Lead (Pb²⁺)
-
Cadmium (Cd²⁺)
-
Cobalt (Co²⁺)
-
Zinc (Zn²⁺)
-
Nickel (Ni²⁺)
However, it is always recommended to test for potential interferences from any metal ion suspected to be present in the sample matrix.
Q4: What is the mechanism of interference by ions like copper?
Interference from metal ions like copper can occur through a few mechanisms. Primarily, these ions can also form stable complexes with rhodanine, leading to a color change that is not attributable to silver, thus causing a false positive or an overestimation. In the context of silver nitrate titration for cyanide determination, copper-cyanide complexes can react with the rhodanine indicator, leading to an incorrect endpoint determination.[3]
Q5: How can I minimize or eliminate interference from other metal ions?
Several strategies can be employed to mitigate interference:
-
pH Adjustment: The formation of the silver-rhodanine complex is pH-dependent. Optimizing the pH of the reaction can sometimes selectively favor the formation of the silver complex over interfering ion complexes. The standard procedure is typically carried out in a nitric acid solution.[1]
-
Masking Agents: Masking agents are compounds that form stable, colorless complexes with interfering ions, preventing them from reacting with rhodanine. Ethylenediaminetetraacetic acid (EDTA) is a common masking agent used in other colorimetric assays to chelate divalent cations and could be tested for its efficacy in the rhodanine-silver assay.[5] Triethanolamine is another potential masking agent for certain metals.
-
Sample Pre-treatment: Techniques like selective precipitation or extraction can be used to remove interfering ions from the sample before the addition of the rhodanine reagent.
-
Use of Derivatives: Some studies have explored the use of different rhodanine derivatives to enhance selectivity for silver ions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your silver detection experiments using rhodanine.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak color development | Silver concentration is below the detection limit. | Concentrate the sample or use a more sensitive analytical technique. The rhodanine method can detect silver concentrations as low as 0.06 mg/L.[1] |
| Incorrect pH. | Ensure the solution is sufficiently acidic. The standard protocol uses a nitric acid solution.[1] | |
| Degraded rhodanine reagent. | Prepare a fresh solution of the rhodanine reagent. Store it in a dark, cool place. | |
| Color fades quickly | Presence of strong oxidizing or reducing agents in the sample. | Pre-treat the sample to remove these interfering substances. |
| Inconsistent or non-reproducible results | Adsorption of silver ions onto glassware. | Use fused silica (B1680970) or Pyrex glassware, as silver ions can adsorb to soft-glass surfaces.[1] Thoroughly clean glassware with nitric acid between uses. |
| Variable reaction time or temperature. | Standardize the incubation time and temperature for all samples and standards. A 30-minute incubation is often recommended for maximum color development.[1] | |
| Pipetting errors. | Use calibrated micropipettes and ensure accurate and consistent volumes are dispensed. | |
| Formation of a yellow precipitate | Incorrect order of reagent addition. | Add the nitric acid to the sample before adding the rhodanine reagent.[1] |
| High background or false positives | Presence of interfering ions (e.g., Cu⁺, Hg₂²⁺). | Refer to the "How can I minimize or eliminate interference?" section in the FAQs. Consider using a masking agent or performing a spike-and-recovery experiment to assess the matrix effect. |
| Contaminated reagents or glassware. | Use high-purity water and analytical grade reagents. Ensure all glassware is scrupulously clean. |
Quantitative Data on Interfering Ions
The following table summarizes the known interfering ions and provides an indication of the level at which they can affect the assay. Quantitative data on direct tolerance limits for the colorimetric rhodanine-silver assay is limited in the literature. Much of the specific data comes from studies on silver nitrate titration of cyanide solutions, where rhodanine is used as an indicator.
| Interfering Ion | Type of Assay | Observed Effect | Quantitative Data/Tolerance Limit | Reference |
| Cuprous (Cu⁺) | Colorimetric | Forms a colored precipitate. | Qualitative interference noted. | [1] |
| Mercurous (Hg₂²⁺) | Colorimetric | Forms a colored precipitate. | Qualitative interference noted. | [1] |
| Copper (Cu²⁺) | AgNO₃ Titration of Cyanide | Overestimation of free cyanide. | Interference increases with concentration. Can lead to overestimation by up to 121%. | [2][3] |
| Thiosulfate (S₂O₃²⁻) | AgNO₃ Titration of Cyanide | Overestimation of free cyanide. | Interference increases with concentration. | [2][4] |
| Chloride (Cl⁻) | Colorimetric | Interferes with the determination. | A major interferent. | [1] |
| Sulfide (S²⁻) | AgNO₃ Titration of Cyanide | Forms a black Ag₂S precipitate, obscuring the endpoint. | Clearly indicates an interference. | [4] |
| Zinc (Zn²⁺) | AgNO₃ Titration of Cyanide | Can interfere, but this is eliminated at pH > 12. | - | [2] |
| Iron (Fe³⁺) | AgNO₃ Titration of Cyanide | Leads to over-estimation of free cyanide. | Effect is concentration-dependent. | [7] |
| Nickel (Ni²⁺) | AgNO₃ Titration of Cyanide | Insignificant interference at CN/Metal ratios of ≥4. | - | [7] |
Experimental Protocols
Protocol 1: Colorimetric Determination of Silver in Water Samples
This protocol is adapted from the method using p-dimethylaminobenzalrhodanine.[1]
Materials:
-
Silver nitrate (AgNO₃) standard solution (1 mg/L)
-
p-dimethylaminobenzalrhodanine (0.02% in ethanol)
-
Nitric acid (HNO₃), approximately 4 M
-
High-purity water
-
Fused silica or Pyrex test tubes
-
Calibrated micropipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standards: Prepare a series of silver standards by diluting the 1 mg/L AgNO₃ stock solution with high-purity water. The concentration range should bracket the expected concentration of the samples.
-
Sample Preparation: If the sample contains particulates, filter it through a 0.45 µm filter.
-
Reaction Setup:
-
Pipette a known volume (e.g., 10 mL) of each standard and sample into separate, clean test tubes.
-
Add 0.5 mL of 4 M nitric acid to each tube.
-
Add high-purity water to bring the total volume to 15 mL.
-
Mix the contents of the tubes thoroughly.
-
-
Color Development:
-
Add 0.5 mL of the 0.02% p-dimethylaminobenzalrhodanine solution to each tube.
-
Mix immediately and thoroughly.
-
Allow the color to develop for 30 minutes at room temperature.[1]
-
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 470-490 nm, which should be determined experimentally with your spectrophotometer).
-
Use a blank solution (containing all reagents except silver) to zero the spectrophotometer.
-
-
Quantification:
-
Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of silver in the samples by interpolating their absorbance values on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the colorimetric detection of silver using rhodanine.
Caption: A logical workflow for troubleshooting common issues in the rhodanine-silver assay.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanide Measurement and Control for Complex Ores and Concentrates [ausimm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing precipitation of 5-(4-Dimethylaminobenzylidene)rhodanine in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 5-(4-Dimethylaminobenzylidene)rhodanine in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the prevention of its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound commonly used as a silver-specific dye for quantitative analysis in techniques like colorimetric assays.[1] It belongs to the rhodanine (B49660) class of heterocyclic compounds, which are also being widely investigated as potential inhibitors of various enzymes in drug discovery, targeting diseases ranging from bacterial infections to cancer.
Q2: What are the key physicochemical properties of this compound?
A2: It is a red crystalline powder. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂OS₂ |
| Molecular Weight | 264.37 g/mol |
| Appearance | Red powder |
| Melting Point | 285-288 °C |
| pKa (Predicted) | ~8.17 |
| Water Solubility | Practically insoluble |
Data sourced from various chemical suppliers and databases.
Q3: In which solvents is this compound soluble?
A3: this compound is practically insoluble in water.[2] It exhibits moderate to good solubility in organic solvents.
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Acetone | Moderately soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dioxane | 0.1 g/10 mL (hot) |
| Formic Acid | 50 mg/mL (clear, yellow)[3] |
Q4: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS or Tris?
A4: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound's local concentration exceeds its very low aqueous solubility limit, causing it to precipitate out of the solution.
Troubleshooting Guide: Preventing Precipitation
This guide provides strategies to prevent the precipitation of this compound when preparing working solutions in aqueous buffers.
Issue: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
Solution 1: Optimize Stock and Final Concentrations
-
Lower the final concentration: The most straightforward approach is to work at the lowest effective concentration of the compound.
-
Prepare a less concentrated stock solution: A lower concentration stock in DMSO (e.g., 1 mM instead of 10 mM) will result in a smaller change in solvent composition upon dilution, which can help prevent precipitation.
Solution 2: Modify the Dilution Procedure
-
Pre-warm the aqueous buffer: Pre-warming the buffer to 37°C can sometimes improve the solubility of compounds.
-
Slow, dropwise addition with mixing: Add the DMSO stock solution to the aqueous buffer slowly and with continuous vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
Solution 3: Utilize Co-solvents and Surfactants
For challenging compounds, incorporating co-solvents or surfactants into the final aqueous solution can significantly improve solubility.
| Additive | Recommended Final Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can be used as a co-solvent with DMSO. However, be mindful of potential toxicity to cells at higher concentrations. |
| Tween® 20 | 0.01-0.1% (v/v) | A non-ionic surfactant that can help to keep hydrophobic compounds in solution.[4][5] It is generally well-tolerated by cells at these concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (typically in the low mM range) | These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7][8] The optimal ratio of cyclodextrin (B1172386) to the compound needs to be determined empirically. |
Important: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and additives used to dissolve the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.64 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate for a few minutes in a water bath to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Tris-HCl, pH 7.4)
This protocol aims to prepare a 10 µM working solution from a 10 mM DMSO stock.
-
Pre-warm the Buffer: Warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 98 µL of the pre-warmed buffer into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer and immediately vortex to mix. This creates a 200 µM intermediate solution with 2% DMSO.
-
-
Prepare Final Working Solution:
-
Pipette 950 µL of the pre-warmed buffer into a new sterile tube.
-
Add 50 µL of the 200 µM intermediate solution to the buffer and mix thoroughly. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Protocol 3: General Workflow for an Enzyme Inhibition Assay
This is a generalized protocol and should be optimized for the specific enzyme and substrate.
-
Prepare Reagents:
-
Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
Substrate Solution: Dissolve the substrate in the assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer, following the guidelines in Protocol 2 to avoid precipitation.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the enzyme solution to each well.
-
Add the inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: General workflow for screening enzyme inhibitors.
Caption: Logical workflow for troubleshooting compound precipitation.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound 97 536-17-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Development of a Capillary Electrophoresis Platform for Identifying Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
optimizing reaction conditions for synthesizing rhodanine derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of rhodanine (B49660) derivatives, primarily focusing on the Knoevenagel condensation reaction.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction yield is very low. What are the common causes?
Low yields are typically due to suboptimal reaction conditions. Key factors to investigate include the choice of catalyst, solvent, reaction temperature, and reaction time. Inadequate purity of starting materials (aldehyde, rhodanine) or the presence of moisture can also significantly hinder the reaction.[1][2]
Q2: How do I choose the right catalyst and solvent for my reaction?
The choice is often interdependent and substrate-specific.
-
Catalysts: Weak bases are commonly used. Piperidine and ammonium (B1175870) acetate (B1210297) are classic choices.[1] For greener synthesis, catalysts like L-proline in deep eutectic solvents (DES) or aqueous diethylamine (B46881) have proven highly effective, often leading to excellent yields.[3][4] In some cases, catalyst-free conditions in specific solvents like choline (B1196258) chloride:urea DES can be successful.[5]
-
Solvents: Protic polar solvents like ethanol (B145695) are common.[1] However, green solvents such as water or Deep Eutectic Solvents (e.g., L-proline:glycerol, Choline Chloride:Urea) are increasingly used to improve yields and simplify purification.[3][4][5] Solvent-free grinding methods can also be highly efficient.[1]
Q3: I'm observing significant side product formation. How can I minimize this?
Side product formation, such as self-condensation of the aldehyde or Michael addition, can be a problem.[1]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde and the rhodanine active methylene (B1212753) compound.[1]
-
Use a Milder Base: Strong bases can promote the self-condensation of aldehydes. Switching to a milder base like ammonium acetate can mitigate this issue.[1]
-
Optimize Temperature: Excessively high temperatures can lead to decomposition and side reactions. Systematically evaluate the temperature to find the optimal balance between reaction rate and purity.[1]
Q4: How can I purify my final rhodanine derivative effectively?
Purification strategy depends on the reaction mixture and product properties.
-
Precipitation & Filtration: Many modern "green" protocols are designed so that the product precipitates directly from the aqueous reaction medium upon completion. Simple filtration, followed by washing with cold water or ethanol, is often sufficient to yield a pure product.[3][4]
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent like ethanol or glacial acetic acid is a standard method for purification.[6][7]
-
Chromatography: While less ideal for large-scale work, column chromatography is an option for removing stubborn impurities if other methods fail.
Troubleshooting Guide: Low Reaction Yield
Low yield is the most common issue encountered during the synthesis of 5-arylmethylidenerhodanines. The following logical workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low yield in rhodanine synthesis.
Data on Optimizing Knoevenagel Conditions
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the results from a study on the condensation of vanillin (B372448) and rhodanine, demonstrating the powerful effect of solvent and temperature.[4]
| Entry | Solvent System | Molar Ratio | Temperature (°C) | Time (h) | Yield (%)[4] |
| 1 | L-Proline:Glycerol | 1:2 | Room Temp | 2 | 57 |
| 2 | L-Proline:Glycerol | 1:2 | 60 | 1 | 94 |
| 3 | Choline Chloride:Glycerol | 1:2 | 60 | 3 | 2 |
| 4 | Choline Chloride:Urea | 1:2 | 60 | 3 | 20 |
| 5 | Choline Chloride:Urea + 20 mol% L-Proline | 1:2 | 60 | 3 | 30 |
As shown in entry 2, a combination of an L-proline-based Deep Eutectic Solvent (DES) and moderate heating provided a near-quantitative yield in just one hour.[4]
Detailed Experimental Protocol
This section provides a representative, green synthesis protocol for a 5-arylmethylidenerhodanine derivative via Knoevenagel condensation in an aqueous medium.[3]
General Workflow
Caption: General experimental workflow for green rhodanine synthesis.
Procedure: Synthesis of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one
-
Reagent Preparation: In a 50 mL round-bottomed flask, combine rhodanine (1.0 mmol), 4-chlorobenzaldehyde (B46862) (1.0 mmol), and a 10% aqueous solution of diethylamine (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Spontaneous precipitation of the product typically occurs as the reaction proceeds.[3]
-
Work-up: Once the reaction is complete, collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water (3 x 10 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified yellow solid product under vacuum to obtain the final compound. (Reported yields for this method are often in the 82-96% range).[3]
Biological Context: Rhodanine Derivatives as Enzyme Inhibitors
Rhodanine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to inhibit a wide range of enzymes.[8][9] Their mechanism often involves acting as Michael acceptors or interacting with key residues in the enzyme's active site.[10][11] The diagram below illustrates a generalized concept of a rhodanine derivative inhibiting a target protein, a common goal in drug development.
Caption: Inhibition of a target enzyme by a rhodanine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Silver Quantification: Validating 5-(4-Dimethylaminobenzylidene)rhodanine
For researchers, scientists, and drug development professionals, the accurate quantification of silver is crucial in various applications, from assessing the purity of materials to monitoring its presence in biological and environmental samples. This guide provides a comprehensive comparison of the widely used colorimetric method employing 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) with other established analytical techniques for silver quantification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Silver Quantification Methods
The selection of an appropriate analytical method for silver quantification depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the DMABR method and its common alternatives.
| Method | Principle | Limit of Detection (LOD) / Range | Accuracy | Throughput | Key Advantages | Key Disadvantages |
| This compound (DMABR) | Colorimetric | ~0.06 mg/L - 9 mg/L[1] | 3% or better[1] | High | Simple, cost-effective, rapid | Potential for interferences, lower sensitivity than instrumental methods |
| Atomic Absorption Spectrometry (AAS) | Atomic absorption | ~0.03 - 0.07 mg/L | High | Moderate | High specificity, well-established | Requires specialized equipment, potential for matrix effects |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Mass spectrometry | ng/L to µg/L range | Very High | Moderate to High | Extremely sensitive, multi-element analysis | High capital and operational cost, requires skilled operator |
| Electrochemical Methods (e.g., Voltammetry) | Electrochemical potential/current | Nanomolar to sub-nanomolar range[2][3] | High | High | High sensitivity, portable instrumentation possible[2] | Susceptible to electrode fouling, matrix interferences |
| Titration (e.g., Potentiometric) | Volumetric analysis | Dependent on titrant concentration | Very High (within 0.1%)[4] | Low | High accuracy and precision, absolute method | Time-consuming, not suitable for trace analysis |
Experimental Protocol: Silver Quantification using DMABR
This protocol outlines the steps for the colorimetric quantification of silver using this compound.
Materials:
-
Standard silver solution (1000 mg/L)
-
This compound (DMABR) solution (0.02% in ethanol)
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of silver standard solutions with concentrations ranging from 0.1 mg/L to 10 mg/L by diluting the stock standard silver solution with deionized water.
-
-
Sample Preparation:
-
Acidify the unknown sample with nitric acid to a final concentration of approximately 0.1 M. This step is crucial for dissolving the silver and preventing the precipitation of silver salts.
-
-
Color Development:
-
To a known volume of the prepared sample or standard solution, add a specific volume of the DMABR solution. The solution will develop a pink to red color in the presence of silver ions.[1]
-
Allow the color to develop for a standardized period (e.g., 10 minutes) to ensure the reaction reaches completion.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the silver-DMABR complex (typically around 470 nm).
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of silver in the unknown sample by interpolating its absorbance on the calibration curve.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for silver quantification using the DMABR method.
Caption: Logical relationship in the DMABR colorimetric assay for silver.
Selectivity and Interferences
A critical aspect of any analytical method is its selectivity. The DMABR method is known to be susceptible to interferences from certain ions. Chlorides, sulfates, and cuprous and mercurous salts can interfere with the colorimetric determination.[1] In an improved spectrophotometric method, the use of lactic and hydrofluoric acids as masking agents has been shown to enhance selectivity.[5] For samples with complex matrices, a preliminary separation or pre-concentration step may be necessary to mitigate these interferences.
Conclusion
The this compound method offers a simple, rapid, and cost-effective approach for the quantification of silver. Its performance is well-suited for applications where high sensitivity is not the primary requirement and where the sample matrix is relatively clean. For trace-level analysis or in the presence of significant interfering substances, more advanced instrumental techniques such as ICP-MS or electrochemical methods may be more appropriate. The detailed protocol and comparative data provided in this guide are intended to assist researchers in making an informed decision for their specific analytical needs.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical detection of trace silver [diva-portal.org]
- 4. Silver Assaying Using the Silver Titration Process [he.agmetals.com]
- 5. An improved spectrophotometric method for the determination of silver with 5-[p-(dimethylamino)benzylidene]rhodanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Rhodanine Derivatives as Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rhodanine (B49660) derivatives as kinase inhibitors, supported by experimental data. The information is presented to facilitate the evaluation and selection of compounds for further investigation in cancer research and other relevant fields.
The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide summarizes the inhibitory activities of various rhodanine derivatives against key oncogenic kinases, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Rhodanine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected rhodanine derivatives against various kinases and cancer cell lines. This quantitative data allows for a direct comparison of the potency of these compounds.
Table 1: Inhibitory Activity of Rhodanine Derivatives against Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Cell Line | Reference |
| HB 4 | EGFR | - | Gefitinib | - | HepG2 | [1] |
| 2.7 | 7.5 | |||||
| 3.1 | 5.5 | A549 | [1] | |||
| HC 1 | EGFR | 0.6 | Doxorubicin | 1.1 | HeLa | [1] |
| Compound 6 | VEGFR-2 | 0.06083 | Sorafenib | 0.05365 | HCT-116 | [2] |
| Compound 7 | VEGFR-2 | 0.12930 | Sorafenib | 0.05365 | HCT-116 | [2] |
| Compound 10 | VEGFR-2 | 0.06361 | Sorafenib | 0.05365 | HCT-116 | [2] |
Table 2: Inhibitory Activity of Rhodanine Derivatives against Serine/Threonine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line | Reference |
| Compound 2 | Pim-1 | 16 | - | - | - | |
| Pim-2 | 13 | - | - | - | ||
| Pim-3 | 6.4 | - | - | - | ||
| PI103 Derivative 9d | PI3Kα | - | PI103 | - | - | [3] |
Table 3: Cytotoxic Activity of Rhodanine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| HB 4 | HepG2 | 2.7 | [1] |
| A549 | 3.1 | [1] | |
| HC 1 | HeLa | 0.6 | [1] |
| Compound 6 | HCT-116 | 9.3 | [2] |
| HepG-2 | 7.8 | [2] | |
| KSK05104 | HT-29 | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of rhodanine derivatives against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα)
-
Kinase-specific substrate (e.g., Poly-Glu,Tyr 4:1 for tyrosine kinases)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT for EGFR)[5]
-
Rhodanine derivative (test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the rhodanine derivative in kinase buffer. The final DMSO concentration should not exceed 1%.[6]
-
In a white assay plate, add the test inhibitor solution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[6]
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add the master mix to all wells except the blank.
-
Initiate the kinase reaction by adding ATP to all wells.[7]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[5][6]
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[5]
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the rhodanine derivative and determine the IC50 value by plotting the data in a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of rhodanine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, HCT-116)
-
Complete cell culture medium
-
Rhodanine derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the rhodanine derivative. Include a vehicle control (DMSO treated) and a blank (medium only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to investigate the effect of rhodanine derivatives on the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cancer cell line
-
Rhodanine derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with the rhodanine derivative for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of rhodanine derivatives as kinase inhibitors.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.de [promega.de]
Validating the Efficacy of 5-(4-Dimethylaminobenzylidene)rhodanine in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 5-(4-Dimethylaminobenzylidene)rhodanine and its alternatives, supported by experimental data from peer-reviewed literature. The focus is on its potential as an inhibitor of Phosphatase of Regenerating Liver 3 (PRL-3) and Carbonic Anhydrases (CAs), two enzyme families implicated in cancer and other diseases.
Executive Summary
Comparison with Alternatives: PRL-3 and Carbonic Anhydrase Inhibition
The following tables present a summary of the inhibitory activities of various rhodanine (B49660) derivatives against PRL-3 and different isoforms of Carbonic Anhydrase. This allows for a comparative assessment of the potential efficacy of this compound.
Table 1: Comparison of Rhodanine Derivatives as PRL-3 Inhibitors
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Benzylidene rhodanine derivative | PRL-3 | 0.9 | Not specified | - |
| Rhodanine derivative CG-707 | PRL-3 | 0.8 | Not specified | - |
| Rhodanine derivative BR-1 | PRL-3 | 1.1 | Not specified | - |
| 5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-one | PRL-3 | 15.22 | Not specified | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 2: Comparison of Rhodanine Derivatives as Carbonic Anhydrase Inhibitors
| Compound | Target | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Rhodanine-linked benzenesulfonamide (B165840) (7h) | hCA I | 22.4 | Acetazolamide (AAZ) | 250.0 |
| Rhodanine-linked benzenesulfonamide (9d) | hCA I | 35.8 | Acetazolamide (AAZ) | 250.0 |
| Rhodanine-linked benzenesulfonamide (9a) | hCA II | 4.3 | Acetazolamide (AAZ) | 12.1 |
| Rhodanine-linked benzenesulfonamide derivative | hCA IX | - | Acetazolamide (AAZ) | 25.8 |
Note: Kᵢ (inhibition constant) is another measure of inhibitor potency; a lower Kᵢ value indicates a more potent inhibitor. hCA refers to human Carbonic Anhydrase isoforms.
Signaling Pathways
Understanding the signaling pathways affected by the target enzymes is crucial for elucidating the mechanism of action of potential inhibitors.
PRL-3 Signaling Pathway
PRL-3 is a phosphatase that plays a significant role in cancer progression by promoting cell migration, invasion, and metastasis.[1] It exerts its effects by modulating several key signaling pathways.
Carbonic Anhydrase Signaling Pathway
Carbonic Anhydrases are involved in crucial physiological processes, including pH regulation and CO₂ homeostasis. In pathological conditions like cancer, their activity can contribute to tumor acidosis and progression.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of enzyme inhibitors. Below are representative protocols for assessing the inhibitory activity against PRL-3 and Carbonic Anhydrase.
In Vitro PRL-3 Inhibition Assay
This protocol is adapted from studies on rhodanine-based PRL-3 inhibitors.[1]
Objective: To determine the in vitro inhibitory activity of test compounds against PRL-3.
Materials:
-
Recombinant human PRL-3 enzyme
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant PRL-3 enzyme to all wells except for the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 355 nm/460 nm) in kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the stopped-flow method used for screening CA inhibitors.[2]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific Carbonic Anhydrase isoform.
Materials:
-
Purified human Carbonic Anhydrase isoform (e.g., hCA I, II, IX, or XII)
-
CO₂-saturated water
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
Phenol (B47542) red indicator
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
The assay measures the CA-catalyzed hydration of CO₂. The enzyme solution is mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in pH due to the formation of carbonic acid is monitored by the change in absorbance of the phenol red indicator.
-
To determine the inhibitory activity, the enzyme is pre-incubated with the test compound for a specific time (e.g., 15 minutes) at room temperature.
-
The enzyme-inhibitor mixture is then reacted with the CO₂-saturated solution.
-
The initial rates of the reaction are measured at different inhibitor concentrations.
-
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
The Kᵢ values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a general workflow for validating the efficacy of a potential enzyme inhibitor in biological samples.
Conclusion
While direct experimental data for this compound is limited in the context of PRL-3 and Carbonic Anhydrase inhibition, the extensive research on analogous rhodanine derivatives strongly suggests its potential as a potent inhibitor for these targets. The provided comparative data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers to design and execute validation studies for this compound and its alternatives. Further investigation is warranted to determine the precise IC50 and Kᵢ values of this compound and to explore its therapeutic potential in relevant disease models.
References
Unveiling the Selectivity of 5-(4-Dimethylaminobenzylidene)rhodanine: A Comparative Guide to Metal Ion Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 5-(4-Dimethylaminobenzylidene)rhodanine with various metal ions, supported by experimental data and detailed protocols.
This compound, a well-established spectrophotometric reagent, is widely recognized for its high sensitivity in detecting several noble and heavy metal ions. Its interaction with specific metal ions results in the formation of colored complexes, enabling their quantitative determination. However, the utility of this reagent in complex matrices hinges on its selectivity and the extent to which other co-existing metal ions interfere with the analysis of the target ion. This guide delves into the cross-reactivity profile of this compound, presenting available quantitative data, outlining experimental methodologies for interference studies, and visualizing the assessment workflow.
Quantitative Comparison of Metal Ion Cross-Reactivity
The selectivity of this compound varies depending on the target metal ion and the experimental conditions, such as pH and the presence of masking agents. The following table summarizes the known cross-reactivity data, primarily focusing on the tolerance limits of various interfering ions in the determination of specific target metals. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of no more than ±5% in the determination of the target metal ion.
| Target Metal Ion | Interfering Ion | Tolerance Limit (Molar Ratio of Interfering Ion to Target Ion) | Notes |
| Palladium (Pd²⁺) | Cobalt (Co²⁺) | 100 | No interference observed at a 100-fold excess. |
| Iron (Fe²⁺) | 100 | No interference observed at a 100-fold excess. | |
| Nickel (Ni²⁺) | 100 | No interference observed at a 100-fold excess. | |
| Manganese (Mn²⁺) | 100 | No interference observed at a 100-fold excess. | |
| Platinum (Pt⁴⁺) | Palladium (Pd²⁺) | 10 | Platinum can be determined in the presence of a 10-fold excess of palladium. |
| Other Platinum Group Metals | Low Concentrations | Low concentrations of other platinum group metals, with the exception of rhodium, do not cause significant interference. | |
| Noble Metals (general) | Alkali Metals | High | Excess alkali metal ions generally do not interfere. |
| Alkaline-Earth Metals | High | Excess alkaline-earth metal ions generally do not interfere. | |
| Non-Ferrous Metals | High | Excess non-ferrous metal ions generally do not interfere. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the accuracy and reliability of analytical methods employing this compound, it is crucial to experimentally determine the interference of potential co-existing ions. A general protocol for such an interference study is outlined below.
Objective:
To determine the tolerance limit of various metal ions on the spectrophotometric determination of a target metal ion using this compound.
Materials:
-
Standard stock solution of the target metal ion.
-
Standard stock solutions of the potential interfering metal ions.
-
Solution of this compound in a suitable solvent (e.g., ethanol, acetone).
-
Buffer solutions to maintain the optimal pH for the complex formation.
-
Spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion at known concentrations.
-
Construction of Calibration Curve:
-
To a set of volumetric flasks, add a fixed volume of the this compound solution and the appropriate buffer.
-
Add increasing volumes of the standard target metal ion solution to each flask.
-
Dilute to the mark with the appropriate solvent and mix well.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Plot a calibration curve of absorbance versus the concentration of the target metal ion.
-
-
Interference Study:
-
Prepare a set of solutions, each containing a fixed concentration of the target metal ion (typically from the linear range of the calibration curve) and a fixed concentration of the this compound reagent and buffer.
-
To each of these solutions, add an increasing concentration of one of the potential interfering ions.
-
Measure the absorbance of each solution.
-
The tolerance limit is determined as the concentration of the interfering ion that causes a predetermined level of error (e.g., ±5%) in the absorbance reading of the target metal ion.
-
Visualizing the Experimental Workflow
The logical flow of an experiment to assess the cross-reactivity of this compound with other metal ions can be visualized as follows:
Interaction Mechanism
The interaction between this compound and metal ions is primarily based on a complexation reaction. The rhodanine (B49660) ring and the dimethylamino group act as ligands, coordinating with the metal ion to form a stable, colored complex. The formation of this complex alters the electronic structure of the molecule, leading to a shift in its absorption spectrum to a longer wavelength (a bathochromic shift), which is observed as a color change. The specificity of this interaction for certain metal ions is what makes this compound a useful analytical reagent.
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Dimethylaminobenzylidene)rhodanine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-(4-Dimethylaminobenzylidene)rhodanine analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. The information is presented to facilitate the rational design of more potent and selective therapeutic candidates.
The rhodanine (B49660) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a promising lead compound for the development of novel anticancer agents. This guide summarizes the key structural modifications of this core structure and their impact on cytotoxic activity against various cancer cell lines, presenting quantitative data, detailed experimental protocols, and a relevant signaling pathway.
Comparative Anticancer Activity of Rhodanine Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of this compound and its analogs against various human cancer cell lines. The data highlights how modifications to the benzylidene ring and the rhodanine core influence their cytotoxic potency.
| Compound ID | R (Benzylidene Ring Substituent) | N-Substitution (Rhodanine Ring) | Cancer Cell Line | IC50 (µM) |
| 1 | 4-N(CH₃)₂ | -H | A2780 (Ovarian) | 4.4[1][2] |
| A2780cisR (Ovarian) | 3.3[1][2] | |||
| 2 | 4-OCH₃ | -H | HuH7 D12 (Liver) | <10[1] |
| HaCat (Keratinocyte) | <10[1] | |||
| MDA-MB-231 (Breast) | <10[1] | |||
| 3 | 2,4-di-Cl | -H | HeLa (Cervical) | 0.6[3] |
| 4 | 4-NO₂ | -H | HeLa (Cervical) | 6.4[3][4] |
| 5 | 4-OH | -H | Various | 3.8 - 9.1 (nM) |
| 6 | H | -CH₂COOH | HeLa (Cervical) | >50 |
| 7 | 4-N(CH₃)₂ | -(CH₂)₃COOH | A2780 (Ovarian) | 4.4[1][2] |
| A2780cisR (Ovarian) | 3.3[1][2] |
Key Structure-Activity Relationship Insights:
-
Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a crucial role in determining the anticancer activity.
-
Electron-donating groups, such as the dimethylamino group at the para position (Compound 1), have demonstrated significant cytotoxic effects.[1][2]
-
The presence of electron-withdrawing groups, such as dichloro (Compound 3) and nitro (Compound 4) substituents, can also lead to potent anticancer activity.[3][4]
-
A hydroxyl group at the para position (Compound 5) has been associated with very high potency, reaching nanomolar concentrations.
-
In some cases, increased bulkiness on the benzylidene ring can negatively impact potency.[3]
-
-
Substitution on the Rhodanine Ring: Modifications at the N-3 position of the rhodanine ring can modulate the biological activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.
Synthesis of this compound Analogs
A general and widely used method for the synthesis of 5-benzylidenerhodanine (B7764880) derivatives is the Knoevenagel condensation.
Materials:
-
Rhodanine or N-substituted rhodanine derivative
-
Appropriate aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)
-
Sodium acetate (B1210297)
-
Glacial acetic acid
Procedure:
-
A mixture of rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (2 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 5-benzylidenerhodanine analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
Rhodanine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a key regulator of these processes and is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and potential inhibition by rhodanine analogs.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the design of more effective and targeted cancer therapies.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine: A New Green Chemistry Approach
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, environmentally benign synthesis method for 5-(4-Dimethylaminobenzylidene)rhodanine against the established conventional approach. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support the adoption of greener and more efficient synthetic strategies.
The synthesis of this compound, a molecule of significant interest in medicinal chemistry, has traditionally been achieved through the Knoevenagel condensation reaction. While effective, conventional methods often involve the use of volatile organic solvents and require prolonged reaction times. This guide introduces a new, validated synthesis method utilizing a deep eutectic solvent (DES), offering a more sustainable and efficient alternative.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data from the comparative analysis of the conventional and the new deep eutectic solvent-based synthesis methods.
| Parameter | Conventional Method (Knoevenagel Condensation) | New Method (Deep Eutectic Solvent) |
| Solvent | Glacial Acetic Acid | L-proline-based Deep Eutectic Solvent |
| Catalyst | Sodium Acetate (B1210297) | None (Catalyst-free) |
| Reaction Time | 2 hours | 1 hour |
| Temperature | Reflux | 60°C |
| Yield | ~85% | Up to 99%[1] |
| Work-up | Extraction with organic solvents, purification | Simple filtration after hydrolysis[1] |
| Environmental Impact | Use of volatile organic solvent | Sustainable, no classical organic solvents used[1] |
Experimental Protocols
Established Method: Conventional Knoevenagel Condensation
This method relies on the base-catalyzed condensation of 4-Dimethylaminobenzaldehyde and rhodanine (B49660) in a conventional organic solvent.
Materials:
-
Rhodanine
-
4-Dimethylaminobenzaldehyde
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
Procedure:
-
A mixture of rhodanine (1.33 g, 10 mmol), 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol) in 30 mL of glacial acetic acid is prepared.
-
The mixture is refluxed for 2 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from glacial acetic acid or an appropriate solvent to yield this compound.
New Validated Method: Synthesis in a Deep Eutectic Solvent
This novel approach leverages a deep eutectic solvent (DES) as a green and efficient reaction medium, eliminating the need for a catalyst and organic solvents.[1]
Materials:
-
Rhodanine
-
4-Dimethylaminobenzaldehyde
-
L-proline
Procedure:
-
Prepare the L-proline-based deep eutectic solvent (Pro/Gly 1:2) by mixing L-proline and glycerol in a 1:2 molar ratio and heating gently until a homogeneous liquid is formed.
-
In a round-bottomed flask, add the aldehyde (0.5 mmol) and rhodanine (0.5 mmol) to 0.8 g of the prepared DES.[1]
-
The reaction mixture is stirred at 60°C for 1 hour.[1]
-
After the reaction is complete, 10 mL of water is added to the mixture at room temperature.[1]
-
The resulting precipitate is collected by filtration and washed with 10 mL of water.[1]
-
The product, this compound, is obtained in high purity without the need for further purification.[1]
Visualization of Synthetic Workflows
To further elucidate the procedural differences, the following diagrams illustrate the workflows for both the conventional and the new synthesis methods.
References
Comparative Docking Analysis of Rhodanine-Based Inhibitors: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, rhodanine (B49660) and its derivatives represent a privileged scaffold with a broad spectrum of biological activities. This guide provides a comparative overview of recent molecular docking studies on rhodanine-based inhibitors, offering insights into their binding interactions with various protein targets. The information is presented to facilitate the rational design of more potent and selective drug candidates.
The versatile structure of the rhodanine core allows for modifications at multiple positions, enabling the exploration of a vast chemical space and interaction with a diverse range of biological targets.[1] Docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives, thereby guiding synthetic efforts towards compounds with improved pharmacological profiles.
Comparative Docking Performance of Rhodanine Inhibitors
The following table summarizes the key findings from several comparative docking studies, highlighting the target protein, the docking software used, and the reported binding energies or docking scores of promising rhodanine derivatives. This data provides a quantitative basis for comparing the potential efficacy of different rhodanine-based compounds against various therapeutic targets.
| Target Protein | PDB ID | Docking Software | Rhodanine Derivative Series | Range of Docking Scores/Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Tyrosine Kinase (c-Src) | 3G6H | iGEMDOCK | Phenyl-substituted rhodanines | Not explicitly stated, but key interactions identified | Oxygen atoms from phenoxy and rhodanine groups, and rhodanine sulphur atoms | [2][3] |
| Penicillin-Binding Protein (PBP) | Not Specified | Not Specified | Rhodanine-3-carboxylate and 3-aminorhodanine derivatives | -3.8 to -5.1 | Not explicitly stated | [1][4] |
| Prostate Cancer Target (3VHE) | 3VHE | Schrödinger Suite (HTVS, SP, XP, IFD) | Novel rhodanine derivatives from virtual screening | -10.959 to -12.031 | Not explicitly stated | [5] |
| Carbonic Anhydrase I & II (hCA I & II) | Not Specified | Not Specified | N-substituted rhodanines | -5.969 (hCA I), -5.981 (hCA II) | Not explicitly stated | [6][7] |
| Acetylcholinesterase (AChE) | Not Specified | Not Specified | N-substituted rhodanines | -9.121 | Not explicitly stated | [6][7] |
| Aldose Reductase (AR) | Not Specified | Not Specified | Rhodanine-3-acetic acid derivatives | -6.9 to -9.6 | Not explicitly stated | [8] |
| Topoisomerase II (Topo II) | 3qx3 | AutoDock Vina | S-glucosylated rhodanines | Not explicitly stated, but binding disposition analyzed | Not explicitly stated | [9] |
| Pancreatic Lipase (B570770) (PL) | Not Specified | Not Specified | Rhodanine-3-acetic acid derivatives | Up to -125.19 (MolDock Score) | Ser152 | [10][11] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. Below is a detailed, synthesized protocol that outlines the key steps involved in a typical comparative docking study of rhodanine inhibitors.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the rhodanine derivatives are sketched using a molecular builder and are then subjected to energy minimization using a suitable force field (e.g., MMFF94). For large libraries, this step is often performed using specialized software modules.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues. This process often involves assigning protonation states for titratable residues at a physiological pH.
2. Active Site Definition and Grid Generation:
-
The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or through active site prediction algorithms.
-
A grid box is generated around the defined active site. The size of the grid is set to be large enough to accommodate the rhodanine derivatives and allow for conformational sampling.
3. Molecular Docking:
-
Docking Algorithm: A variety of docking algorithms can be employed, with Lamarckian Genetic Algorithm (as in AutoDock) and Glide's hierarchical screening protocols being common choices.
-
Conformational Sampling: The docking software explores a wide range of conformations and orientations of each ligand within the defined active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. These functions typically account for factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses with the best scores are selected for further analysis.
4. Analysis of Docking Results:
-
Binding Energy/Docking Score: The primary quantitative output is the binding energy or docking score, which provides an estimate of the binding affinity. Lower values generally indicate a more favorable binding.
-
Binding Mode Analysis: The predicted binding poses of the most potent inhibitors are visually inspected to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. This analysis is crucial for understanding the structure-activity relationship (SAR).
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study, from initial structure preparation to the final analysis of results.
This structured approach, combining quantitative data from docking simulations with detailed procedural outlines, empowers researchers to effectively leverage computational tools in the quest for novel and improved rhodanine-based therapeutics. The insights gained from these in-silico studies are invaluable for prioritizing compounds for synthesis and subsequent in-vitro and in-vivo evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]
- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives [scirp.org]
- 5. In Silico Docking of Rhodanine Derivatives and 3D-QSAR Study to Identify Potent Prostate Cancer Inhibitors [scirp.org]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and molecular modeling studies of rhodanine derivatives as pancreatic lipase inhibitors. - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. Design, synthesis, biological evaluation, and molecular modeling studies of rhodanine derivatives as pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-(4-Dimethylaminobenzylidene)rhodanine for Specific Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the allure of privileged scaffolds in medicinal chemistry is undeniable. Among these, the rhodanine (B49660) core and its derivatives, such as 5-(4-Dimethylaminobenzylidene)rhodanine, have frequently emerged as hits in high-throughput screening campaigns against a multitude of biological targets.[1][2] However, the very promiscuity that makes this class of compounds intriguing also necessitates a rigorous and critical assessment of their selectivity. This guide provides a comparative overview of the reported enzymatic activities of rhodanine derivatives, with a crucial focus on their classification as Pan-Assay Interference Compounds (PAINS), and outlines detailed experimental protocols to enable a thorough evaluation of their true target specificity.
The Rhodanine Scaffold: A Double-Edged Sword in Drug Discovery
Rhodanine-based compounds have been investigated for their inhibitory potential against a wide array of enzymes, showing activities that span from the nanomolar to the micromolar range.[3] This broad bioactivity has led to their exploration as potential therapeutic agents for various diseases.
However, the scientific community has increasingly recognized that the rhodanine moiety is a common feature in PAINS.[4][5] These compounds can produce false-positive results in biochemical assays through a variety of non-specific mechanisms, rather than by specific, high-affinity binding to the intended enzyme target.[4][5] Therefore, any observed activity of a rhodanine derivative must be treated with caution and subjected to rigorous validation to distinguish true inhibition from assay artifacts.
Reported Enzymatic Activities of Rhodanine Derivatives
| Enzyme Class | Specific Enzyme | Rhodanine Derivative | IC50 / Ki | Reference |
| Oxidoreductases | Aldose Reductase (ALR2) | Substituted 5-phenylbenzoate rhodanine | Ki = 0.43 µM | [6] |
| Lyases | Carbonic Anhydrase I (hCA I) | Rhodanine-linked benzenesulfonamide | Ki = 22.4 nM | [3] |
| Carbonic Anhydrase II (hCA II) | Rhodanine-linked benzenesulfonamide | - | [3] | |
| Carbonic Anhydrase IX (hCA IX) | Rhodanine-linked benzenesulfonamide | - | [3] | |
| Carbonic Anhydrase XII (hCA XII) | Rhodanine-linked benzenesulfonamide | - | [3] | |
| Hydrolases | Topoisomerase II | S-glucosylated rhodanine | IC50 = 0.21 µM (HepG2) | [7] |
| Other | HIV-1 Integrase | 2-thioxo-4-thiazolidinone derivative | IC50 = 11 µM | [6] |
Understanding and Identifying PAINS Activity
The promiscuous nature of rhodanine derivatives often stems from their chemical properties, which can lead to several types of assay interference.
References
- 1. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-(4-Dimethylaminobenzylidene)rhodanine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound utilized in various analytical and research applications.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200 or GHS, others indicate it may be harmful if swallowed.[1][2][3][4][5] Therefore, it is crucial to handle this compound with care, employing appropriate personal protective equipment and adhering to established disposal protocols.
Essential Safety and Handling Information
A summary of key safety and handling information compiled from various safety data sheets is presented below. This table serves as a quick reference for laboratory personnel.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side protection, chemical-resistant gloves (tested to EN 374), dust respirator (particulate filter device EN 143, P1) | [2] |
| Handling Procedures | Use in a well-ventilated area. Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [1][6] |
| Storage | Store in original, securely sealed containers in a cool, dry, well-ventilated area. Keep away from incompatible materials such as acids and strong oxidizing agents. | [1][2][6] |
| Spill Response (Small) | Sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust by moistening with water if necessary. | [1][6] |
| Spill Response (Large) | Clear the area and move upwind. Alert emergency responders. Control personal contact with appropriate PPE. Prevent spillage from entering drains or waterways. | [1][7] |
| Fire Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Avoid using a water jet. | [2][4] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound. This workflow is designed to guide laboratory personnel through a safe and compliant disposal process.
Detailed Disposal Protocol
The following steps provide a detailed methodology for the disposal of this compound, synthesized from available safety data sheets.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, a lab coat, and a dust respirator if there is a risk of generating airborne particles.
2. Waste Collection:
-
Uncontaminated or Expired Product: If the product is in its original container, ensure it is securely sealed. If it needs to be repackaged, use a clearly labeled, sealed container.
-
Contaminated Materials: Any materials such as weighing paper, gloves, or pipette tips that have come into contact with the compound should be collected in a designated, sealed waste container that is clearly labeled.
-
Spill Residue: In the event of a spill, the solid material should be carefully swept or vacuumed up to avoid creating dust. The collected material should be placed in a clean, dry, sealable, and appropriately labeled container.[1]
3. Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and any appropriate hazard warnings as per your institution's guidelines.
4. Storage Pending Disposal: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's hazardous waste disposal service.
5. Final Disposal: The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[8]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Page loading... [guidechem.com]
- 5. 5-(4-Dimethylaminobenzylidene)-rhodanine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rowe.com.au [rowe.com.au]
- 8. file1.lookchem.com [file1.lookchem.com]
Safeguarding Your Research: A Guide to Handling 5-(4-Dimethylaminobenzylidene)rhodanine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 5-(4-Dimethylaminobenzylidene)rhodanine, a combustible solid used in various laboratory applications. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or GHS, it can cause transient discomfort to the eyes and may be harmful if ingested, potentially causing damage to individuals with pre-existing organ damage.[1] The primary physical hazard is the potential for dust explosions when finely ground particles are mixed with air in the presence of an ignition source.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side protection. |
| Safety Goggles | Recommended for enhanced protection. | |
| Hand Protection | Gloves | Impervious chemical-resistant gloves (e.g., nitrile, neoprene). Tested according to EN 374.[2] |
| Body Protection | Protective Clothing | Laboratory coat. |
| Overalls and/or additional protective clothing should be worn when there is a risk of exposure.[3] | ||
| Respiratory Protection | Dust Respirator | Necessary when dust formation is likely. A particulate filter device (EN 143) P1 is recommended.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Storage: Store containers in a cool, dry, and well-ventilated area.[1] Keep them securely sealed and protected from physical damage.[1] It is crucial to store this compound away from incompatible materials such as strong oxidizing agents, acids, and foodstuffs.[1][2]
Emergency Procedures: Spills and First Aid
Immediate and appropriate responses to spills and exposures are critical.
Spill Response
| Spill Size | Procedure |
| Minor Spills | 1. Clean up immediately.[1][4] 2. Wear impervious gloves and safety glasses.[1][4] 3. Use dry clean-up procedures to avoid generating dust.[1][4] 4. Sweep or vacuum the spilled material.[1][4] 5. Place the material in a clean, dry, sealable, and labeled container for disposal.[1][4] |
| Major Spills | 1. Clear the area of all personnel and move upwind.[1][4] 2. Alert emergency responders, providing the location and nature of the hazard.[1][4] 3. Control personal contact by using protective equipment, including a dust respirator.[1][4] 4. Prevent the spillage from entering drains, sewers, or water courses.[1][4] 5. Recover the product wherever possible and place residues in labeled containers for disposal.[1][4] |
First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | - Do not induce vomiting.[5] - If the individual is conscious and alert, give 2-4 cupfuls of milk or water.[5] - First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[1] |
| Eye Contact | - Immediately wash out with water.[1] - If irritation persists, seek medical attention.[1] - Removal of contact lenses should only be done by skilled personnel.[1] |
| Skin Contact | - Flush skin and hair with running water and soap, if available.[1] - Seek medical attention in the event of irritation.[1] |
| Inhalation | - If dust is inhaled, remove the individual from the contaminated area.[1] - Encourage the patient to blow their nose to clear the breathing passage.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Methods:
-
Consult with the manufacturer for recycling options.[1]
-
If recycling is not feasible, consult with a Waste Management Authority to identify a suitable treatment or disposal facility.[1]
-
Disposal options may include burial in a licensed landfill or incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[1]
-
Empty containers must be decontaminated, and all label safeguards should be observed until the containers are cleaned and destroyed.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
